Treprostinil-13C2,d1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H34O5 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-[[(1R,2R,3aS,9aS)-2-deuterio-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1,3,3a,4,9,9a-hexahydrocyclopenta[g]naphthalen-5-yl]oxy]acetic acid |
InChI |
InChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)/t16-,17-,18+,19-,21+/m0/s1/i14+1,21D,23+1 |
InChI Key |
PAJMKGZZBBTTOY-DOUXFIEASA-N |
Isomeric SMILES |
[2H][C@]1(C[C@@H]2CC3=C(C[C@@H]2[C@H]1CC[C@H](CCCCC)O)C=CC=C3O[13CH2][13C](=O)O)O |
Canonical SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure of Treprostinil-13C2,d1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and biological significance of Treprostinil-13C2,d1, an isotopically labeled analog of the potent vasodilator Treprostinil. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetic analyses, and other areas of drug development where stable isotope-labeled internal standards are essential.
Molecular Structure and Properties
This compound is a synthetic analog of prostacyclin, meticulously engineered to incorporate two carbon-13 (13C) atoms and one deuterium (d or 2H) atom at specific positions within the molecule. This isotopic labeling renders it an ideal internal standard for mass spectrometry-based quantification of Treprostinil in biological matrices.
The systematic chemical name for this compound is 2-{[(1R,2R,3aS,9aS)-2-hydroxy-1---INVALID-LINK---1H,2H,3H,3aH,4H,9H,9aH-cyclopenta[b]naphthalen-5-yl]oxy}(1,2-13C2)acetate. This nomenclature precisely indicates the location of the isotopic labels:
-
Deuterium (d1): One deuterium atom replaces a hydrogen atom at the 2-position of the hydroxyoctyl side chain.
-
Carbon-13 (13C2): Two carbon-13 atoms are incorporated into the acetate group attached to the cyclopentanaphthalene ring system.
The molecular formula of this compound is C21[13C]2H33DO5, and its molecular weight is approximately 393.51 g/mol . The strategic placement of these stable isotopes ensures that the labeled compound co-elutes with the unlabeled Treprostinil during chromatographic separation while being distinguishable by its higher mass in a mass spectrometer.
Table 1: Physicochemical Properties of Treprostinil and its Labeled Analog
| Property | Treprostinil (Unlabeled) | This compound |
| Molecular Formula | C23H34O5 | C21[13C]2H33DO5 |
| Molecular Weight | 390.52 g/mol | 393.51 g/mol |
| CAS Number | 81846-19-7 | Not available |
Experimental Protocols
The synthesis and characterization of this compound require specialized techniques in organic synthesis and analytical chemistry. While a specific, publicly available, step-by-step protocol for this exact molecule is not available, a representative methodology can be outlined based on established procedures for the synthesis of isotopically labeled prostacyclin analogs.
Representative Synthetic Protocol
The synthesis of this compound would likely involve a multi-step process starting from a suitable precursor of Treprostinil. The introduction of the isotopic labels would be a key part of the synthetic strategy.
Step 1: Introduction of the Deuterium Label. The deuterium atom can be introduced into the hydroxyoctyl side chain via a stereoselective reduction of a ketone precursor using a deuterated reducing agent, such as sodium borodeuteride (NaBD4).
Step 2: Synthesis of the 13C-Labeled Acetate Side Chain. The 13C2-labeled acetic acid can be prepared from commercially available 13C-labeled starting materials. This labeled acetic acid can then be activated and coupled to the phenolic hydroxyl group of the Treprostinil core structure.
Step 3: Purification and Characterization. The final product would be purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). The structure and isotopic enrichment of the final compound would be confirmed by a combination of analytical methods, including:
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic incorporation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, and 2H NMR): To confirm the precise location of the isotopic labels and the overall molecular structure.
Analytical Methodology for Quantification
This compound is primarily used as an internal standard for the quantification of Treprostinil in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Biological samples (e.g., plasma, urine) are typically subjected to protein precipitation followed by solid-phase extraction to isolate the analyte and the internal standard.
LC-MS/MS Analysis:
-
Chromatography: Reversed-phase HPLC is commonly used to separate Treprostinil from other components in the sample.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for both Treprostinil and this compound.
-
Quantification: The concentration of Treprostinil in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Biological Mechanism of Action and Signaling Pathway
Treprostinil is a stable analog of prostacyclin (PGI2) and exerts its therapeutic effects by mimicking the actions of endogenous prostacyclin.[1][2][3] It is a potent vasodilator and inhibitor of platelet aggregation.[4][5] The primary mechanism of action involves the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor found on the surface of smooth muscle cells and platelets.[4][5]
Binding of Treprostinil to the IP receptor initiates a signaling cascade that involves:
-
Activation of Adenylate Cyclase: The activated IP receptor stimulates the membrane-bound enzyme adenylate cyclase.[5]
-
Increased Intracellular cAMP: Adenylate cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5]
-
Activation of Protein Kinase A (PKA): The elevated levels of intracellular cAMP lead to the activation of Protein Kinase A.[5]
-
Physiological Response: PKA, in turn, phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentrations. This leads to the relaxation of vascular smooth muscle (vasodilation) and the inhibition of platelet aggregation.[5]
The signaling pathway of Treprostinil is crucial for its clinical efficacy in the treatment of pulmonary arterial hypertension (PAH).
Caption: Treprostinil signaling pathway.
This in-depth guide provides essential technical information on this compound for researchers and drug development professionals. The precise molecular structure, representative experimental protocols, and a clear understanding of its biological mechanism of action are critical for its effective application as an internal standard in quantitative bioanalysis, ultimately contributing to the advancement of pharmaceutical research and development.
References
A Comprehensive Technical Guide to Treprostinil-13C2,d1: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties and stability of Treprostinil-13C2,d1, an isotopically labeled form of the potent synthetic analog of prostacyclin, Treprostinil. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.
Core Chemical Properties
This compound is a stable isotope-labeled compound used as an internal standard in pharmacokinetic studies and other quantitative analyses. The incorporation of two Carbon-13 atoms and one deuterium atom provides a distinct mass signature, facilitating its differentiation from the unlabeled endogenous compound.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁¹³C₂H₃₃DO₅ | [1][2][3] |
| Molecular Weight | 393.51 g/mol | [1][2][3] |
| Appearance | Pale Yellow Solid | [1][3] |
| Synonyms | 2-(((1R,2R,3aS,9aS)-2-hydroxy-1-((S)-3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-yl-2-d)oxy)acetic-13C2 acid, UT-15-13C2,d1 | [1][4][5] |
| CAS Number (Unlabeled) | 81846-19-7 | [1][2][5] |
Stability and Storage
While specific stability studies for this compound are not extensively published, the stability of isotopically labeled compounds is generally considered to be comparable to their unlabeled counterparts. Therefore, the stability data for Treprostinil sodium provides a strong basis for handling and storage recommendations. For precise storage conditions and shelf-life, it is imperative to consult the Certificate of Analysis provided by the supplier[4].
Studies on unlabeled Treprostinil sodium have demonstrated its stability under various conditions:
-
Diluted Solutions: Treprostinil sodium, when diluted in common intravenous fluids such as sterile water for injection, 0.9% sodium chloride, and 5% dextrose, remains stable for at least 48 hours at 40°C and 75% relative humidity[6][7][8]. All assay results for treprostinil in these studies were within 90.0% to 110.0% of the prepared solutions[7][8]. The pH of these solutions was also found to remain within the acceptable range of 6.0 to 7.2[7][8].
-
Subcutaneous Administration: Diluted treprostinil for subcutaneous administration has been shown to be stable in pump cassettes for up to 76 hours at elevated temperatures and humidity[7].
-
Alkaline Diluent: When diluted in the alkaline Sterile Diluent for Flolan®, treprostinil remains stable for up to 52 hours at 40°C, with the pH maintained between 10.4 and 10.6[9].
General Storage Recommendations (for unlabeled Treprostinil):
-
Unopened vials should be stored at controlled room temperature (20-25°C or 68-77°F)[10].
-
Protect from direct light[11].
Signaling Pathways of Treprostinil
Treprostinil exerts its pharmacological effects primarily as a potent agonist of the prostacyclin receptor (IP receptor) and also demonstrates agonistic activity at the prostaglandin D2 receptor 1 (DP1) and the prostaglandin E2 receptor 2 (EP2)[4][]. The activation of these G-protein coupled receptors initiates a cascade of intracellular events.
Prostacyclin (IP) Receptor Signaling Pathway
The primary signaling pathway for Treprostinil involves the activation of the IP receptor, which is coupled to a stimulatory G-protein (Gs).
DP1 and EP2 Receptor Signaling Pathways
Treprostinil also acts as an agonist at DP1 and EP2 receptors, which are also coupled to Gs proteins and share a similar downstream signaling pathway leading to an increase in intracellular cAMP.
Experimental Protocols
Stability-Indicating HPLC Method
The following is a representative experimental protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Treprostinil, based on published methodologies[13][14][15].
Objective: To develop and validate a stability-indicating HPLC method for the quantification of Treprostinil in the presence of its degradation products.
Materials and Instrumentation:
-
HPLC system with a photodiode array (PDA) or UV detector
-
Analytical column: C18 reverse-phase column (e.g., ZORBAX Eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm particle size)[13]
-
Treprostinil reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (OPA) or Potassium dihydrogen phosphate (KH₂PO₄)
-
Water (HPLC grade)
-
Forced degradation reagents: Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide
Chromatographic Conditions:
| Parameter | Condition | Source(s) |
| Mobile Phase | A mixture of 0.1% Orthophosphoric acid and Methanol (60:40 v/v) or a buffer of 0.01N KH₂PO₄ and a diluent (36.35:63.35 v/v) | [13][14] |
| Flow Rate | 1.0 to 1.2 mL/min | [13][14] |
| Column Temperature | 30-31.4 °C | [13][14] |
| Detection Wavelength | 276 nm or 288 nm | [13][14] |
| Injection Volume | 10 µL | [13] |
| Run Time | Approximately 6 minutes | [14] |
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of Treprostinil reference standard in a suitable solvent (e.g., mobile phase). Prepare working standard solutions by diluting the stock solution to the desired concentrations.
-
Sample Preparation: Dilute the sample containing Treprostinil to a known concentration within the linear range of the method.
-
Forced Degradation Studies:
-
Acid Degradation: Treat a solution of Treprostinil with 2N hydrochloric acid and heat at 60°C for 30 minutes[14]. Neutralize the solution before injection.
-
Base Degradation: Treat a solution of Treprostinil with a suitable concentration of sodium hydroxide and heat. Neutralize the solution before injection.
-
Oxidative Degradation: Treat a solution of Treprostinil with 20% hydrogen peroxide and heat at 60°C for 30 minutes[14].
-
Thermal Degradation: Expose a solid sample or solution of Treprostinil to elevated temperatures.
-
Photolytic Degradation: Expose a solution of Treprostinil to UV light.
-
-
Analysis: Inject the standard solutions, sample solutions, and degraded sample solutions into the HPLC system.
-
Data Evaluation: Assess the chromatograms for the retention time of Treprostinil and any degradation products. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak and the peak purity of the Treprostinil peak is confirmed.
LC-MS/MS Bioanalytical Method
The following protocol outlines a general procedure for the quantification of Treprostinil in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a common application for this compound as an internal standard[16].
Objective: To quantify the concentration of Treprostinil in biological samples (e.g., plasma, serum) using this compound as an internal standard.
Materials and Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Analytical column: Suitable for the separation of Treprostinil
-
Treprostinil reference standard
-
This compound (Internal Standard)
-
Biological matrix (plasma, serum)
-
Protein precipitation solvent (e.g., acetonitrile)
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To a known volume of the biological sample, add a known amount of the internal standard (this compound) solution.
-
Perform protein precipitation by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample extract into the LC-MS/MS system.
-
Develop a gradient elution method to achieve chromatographic separation of Treprostinil and the internal standard.
-
Optimize the mass spectrometer parameters (e.g., precursor and product ion transitions, collision energy) for both Treprostinil and this compound in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (Treprostinil) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Treprostinil in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
References
- 1. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tlcstandards.com [tlcstandards.com]
- 6. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. medscape.com [medscape.com]
- 9. Stability and antimicrobial effectiveness of treprostinil sodium in Sterile Diluent for Flolan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
- 13. wjpsonline.com [wjpsonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. heritageresearchjournal.com [heritageresearchjournal.com]
- 16. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Treprostinil-13C2,d1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Treprostinil-13C2,d1, an isotopically labeled analog of the potent prostacyclin mimetic, Treprostinil. This labeled compound is a critical tool in pharmacokinetic studies, metabolic research, and as an internal standard for quantitative bioanalysis. This document outlines a plausible synthetic pathway, detailed experimental protocols, purification strategies, and analytical characterization.
Introduction to Treprostinil and Its Labeled Analog
Treprostinil is a stable synthetic analog of prostacyclin (PGI2) used in the treatment of pulmonary arterial hypertension (PAH).[1][2] Its mechanism of action involves the potent agonism of prostacyclin (IP), prostaglandin D2 (DP1), and prostaglandin E2 (EP2) receptors, leading to vasodilation of pulmonary and systemic arterial vascular beds and inhibition of platelet aggregation.[3]
The synthesis of isotopically labeled Treprostinil, specifically this compound, is essential for its use in various research and development applications. The incorporation of two Carbon-13 atoms and one deuterium atom allows for its precise detection and quantification by mass spectrometry, distinguishing it from the endogenous or unlabeled administered drug.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁¹³C₂H₃₃DO₅ |
| Molecular Weight | 393.51 g/mol |
| Appearance | Pale Yellow Solid |
| Purity (by HPLC) | >98% |
| Isotopic Purity | >98% atom D, >98% atom ¹³C |
Proposed Synthetic Pathway
While specific proprietary methods for the synthesis of this compound are not publicly available, a plausible synthetic route can be devised based on established synthetic strategies for Treprostinil and general methods for isotopic labeling. The core of Treprostinil's synthesis often involves the Pauson-Khand reaction to construct the key tricyclic core.[4][5] The isotopic labels can be introduced through strategically chosen starting materials.
The proposed synthesis involves the following key stages:
-
Synthesis of a ¹³C₂-labeled side chain precursor.
-
Introduction of the deuterium label at a specific hydroxyl group.
-
Coupling of the labeled side chain to the core structure.
-
Final deprotection and purification.
Below is a conceptual workflow for the synthesis:
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocols
The following are hypothetical, yet plausible, experimental protocols for the key steps in the synthesis and purification of this compound.
Synthesis of Ethyl Bromoacetate-1,2-¹³C₂
A ¹³C₂-labeled electrophile is required to introduce the labeled acetate side chain.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with bromoacetic acid-1,2-¹³C₂ (1.0 eq).
-
Esterification: Anhydrous ethanol (10 vol) and a catalytic amount of concentrated sulfuric acid (0.1 eq) are added.
-
Reaction: The mixture is heated to reflux and stirred for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield ethyl bromoacetate-1,2-¹³C₂ as a clear liquid.
Alkylation of Benzindene Triol Intermediate
This step couples the labeled side chain to the core structure of Treprostinil.
-
Reaction Setup: To a solution of the benzindene triol precursor of Treprostinil (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) in a nitrogen-purged flask, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C.
-
Alkylation: The mixture is stirred at room temperature for 1 hour. A solution of ethyl bromoacetate-1,2-¹³C₂ (1.1 eq) in anhydrous DMF is then added dropwise.
-
Reaction: The reaction is stirred at room temperature for 12-18 hours, with progress monitored by TLC.
-
Work-up: The reaction is quenched by the slow addition of water. The product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the ¹³C₂-labeled Treprostinil ethyl ester.
Deuterium Labeling of the Secondary Alcohol
A selective deuteration of one of the secondary hydroxyl groups is a key step. This can be achieved through various methods, including iridium-catalyzed H/D exchange.[6][7]
-
Reaction Setup: The ¹³C₂-labeled Treprostinil ethyl ester (1.0 eq) is dissolved in an appropriate solvent (e.g., THF) in a reaction vessel. An iridium catalyst (e.g., [Ir(cod)Cl]₂) and a suitable ligand are added.
-
Deuteration: Deuterium oxide (D₂O) is added as the deuterium source. The reaction mixture is heated and stirred for a specified period, with monitoring by mass spectrometry to follow the deuterium incorporation.
-
Work-up and Purification: After the desired level of deuteration is achieved, the reaction mixture is worked up by extraction with an organic solvent. The product is then purified by column chromatography to isolate the deuterated, ¹³C₂-labeled Treprostinil ethyl ester.
Hydrolysis and Final Purification
The final step is the hydrolysis of the ethyl ester to the carboxylic acid, followed by purification.
-
Hydrolysis: The deuterated, ¹³C₂-labeled Treprostinil ethyl ester is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (LiOH) is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).
-
Work-up: The THF is removed under reduced pressure, and the aqueous solution is acidified with a dilute acid (e.g., 1N HCl) to pH 3-4. The product is then extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
Purification: The crude this compound is purified by preparative high-performance liquid chromatography (HPLC). A reversed-phase C18 column is typically used with a gradient of acetonitrile and water containing a small amount of formic acid or acetic acid as the mobile phase.[8][9] Fractions containing the pure product are collected and lyophilized to yield the final product as a solid.
Table 2: Summary of Purification Parameters
| Parameter | Value |
| Chromatography Mode | Reversed-Phase HPLC |
| Stationary Phase | C18 Silica Gel |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Linear gradient from 10% to 90% B over 30 minutes |
| Detection | UV at 210 nm and Mass Spectrometry |
Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.
Table 3: Analytical Methods for Characterization
| Analytical Technique | Purpose | Expected Results |
| High-Resolution Mass Spectrometry (HRMS) | Confirmation of molecular formula and isotopic incorporation. | Accurate mass measurement corresponding to C₂₁¹³C₂H₃₃DO₅. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of labeling positions. | ¹H NMR will show the absence of a proton signal at the deuterated position. ¹³C NMR will show enhanced signals for the two labeled carbon atoms. |
| High-Performance Liquid Chromatography (HPLC) | Determination of chemical and radiochemical purity. | A single major peak with a purity of >98%. |
| Chiral Chromatography | Confirmation of stereochemical integrity. | Enantiomeric excess consistent with the starting materials. |
Signaling Pathway of Treprostinil
Treprostinil exerts its therapeutic effects by activating prostanoid receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).
References
- 1. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. phassociation.org [phassociation.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The intramolecular asymmetric Pauson-Khand cyclization as a novel and general stereoselective route to benzindene prostacyclins: synthesis of UT-15 (treprostinil) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 6. Iridium-catalyzed α-selective deuteration of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iridium-catalyzed α-selective deuteration of alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. wjpsonline.com [wjpsonline.com]
- 9. wjpsonline.com [wjpsonline.com]
Technical Guide: Treprostinil-13C2,d1 - Properties, Analysis, and Biological Activity
This technical guide provides an in-depth overview of Treprostinil-13C2,d1, a stable isotope-labeled analog of the synthetic prostacyclin vasodilator, Treprostinil. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive information on its properties, analytical applications, and the biological pathways of its parent compound.
Compound Overview: this compound
This compound is a high-purity, stable isotope-labeled version of Treprostinil, designed for use as an internal standard in quantitative bioanalytical assays.[] The incorporation of two Carbon-13 atoms and one deuterium atom provides a distinct mass difference, enabling precise and accurate quantification of Treprostinil in complex biological matrices by mass spectrometry.
Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₂₁¹³C₂H₃₃DO₅ | [] |
| Molecular Weight | 393.51 g/mol | [] |
| CAS Number (Unlabeled) | 81846-19-7 | |
| Appearance | Pale Yellow Solid | |
| Purity | >90% by HPLC; >98% atom D, >98% atom 13C | [] |
Supplier Information:
A number of specialized chemical suppliers offer this compound for research purposes. These include:
-
Axios Research
-
BOC Sciences
-
CymitQuimica
-
MedChemExpress
-
Pharmaffiliates
Analytical Methodology: Quantification of Treprostinil
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of Treprostinil in biological samples such as plasma and serum.[2][3]
Experimental Protocol: LC-MS/MS for Treprostinil Quantification in Human Plasma
This protocol is a representative example of how this compound would be used.
1. Sample Preparation:
-
To 100 µL of human plasma, add an appropriate amount of this compound solution as an internal standard.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: A validated high-performance liquid chromatography system.
-
Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) or equivalent.[4][5]
-
Mobile Phase: A gradient of Methanol and 0.1% Ortho-phosphoric acid in water.[4][5]
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Treprostinil: Precursor ion (m/z) → Product ion (m/z)
-
This compound: Precursor ion (m/z) → Product ion (m/z)
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies should be optimized for maximum signal intensity.
4. Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of Treprostinil to this compound against the concentration of Treprostinil standards.
-
The concentration of Treprostinil in unknown samples is determined from this calibration curve.
Method Validation Parameters:
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at the LLOQ) |
| Lower Limit of Quantification (LLOQ) | 0.01 - 0.25 ng/mL in plasma[2][6] |
Biological Activity and Mechanism of Action of Treprostinil
Treprostinil is a stable analog of prostacyclin (PGI₂) and exerts its therapeutic effects primarily through the activation of prostanoid receptors.[7][8]
Receptor Binding and Activation:
Treprostinil exhibits high affinity for several prostanoid receptors, leading to a cascade of intracellular signaling events.[9][10]
Quantitative Data: Receptor Binding and Functional Potency
| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) |
| DP1 | 4.4 | 0.6[9] |
| EP2 | 3.6 | 6.2[9] |
| IP | 32 | 1.9[9] |
Signaling Pathways:
The binding of Treprostinil to the IP, DP1, and EP2 receptors, which are Gs-protein coupled receptors, activates adenylyl cyclase.[7] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[7][11] PKA then phosphorylates various downstream targets, resulting in vasodilation and inhibition of platelet aggregation.[7][12]
Additionally, Treprostinil has been shown to inhibit the proliferation of pulmonary artery smooth muscle cells, a key factor in the pathology of pulmonary arterial hypertension.[12][13] This anti-proliferative effect is also mediated through the cAMP-PKA signaling pathway.[13]
Caption: Bioanalytical sample preparation workflow.
Conclusion
This compound is an essential tool for the accurate and precise quantification of Treprostinil in preclinical and clinical research. Understanding the analytical methodologies and the biological pathways of the parent compound is crucial for its effective application in drug development and therapeutic monitoring. This guide provides a foundational understanding of these aspects to support the scientific community in their research endeavors.
References
- 2. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajrcps.com [ajrcps.com]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. What is the mechanism of Treprostinil? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bohrium.com [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. unitedbyph.com [unitedbyph.com]
- 13. Mechanism of anti-remodelling action of treprostinil in human pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Treprostinil: A Prostacyclin Analogue for Advanced Therapies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Treprostinil, a stable synthetic analogue of prostacyclin, is a cornerstone in the management of pulmonary arterial hypertension (PAH). Its therapeutic efficacy is rooted in its ability to mimic the multifaceted actions of endogenous prostacyclin, primarily through the activation of cell surface prostanoid receptors and the subsequent modulation of intracellular signaling cascades. This technical guide provides a comprehensive overview of the mechanism of action of Treprostinil, with a focus on its molecular interactions, signaling pathways, and cellular effects. We present a consolidation of quantitative data on its receptor binding and functional potency, detailed experimental protocols for its characterization, and visual representations of its signaling pathways to support further research and development in the field.
Introduction
Prostacyclin (PGI2) is a potent endogenous eicosanoid with critical roles in maintaining vascular homeostasis. It exerts powerful vasodilation, inhibits platelet aggregation, and displays cytoprotective and anti-proliferative effects on vascular smooth muscle cells.[1][2] In pathological conditions such as pulmonary arterial hypertension, the production of prostacyclin is diminished, contributing to the characteristic vasoconstriction, thrombosis, and vascular remodeling.
Treprostinil is a chemically stable tricyclic benzindene analogue of prostacyclin designed to overcome the short half-life and instability of native prostacyclin, allowing for continuous therapeutic administration.[3] Its principal pharmacological actions mirror those of prostacyclin, making it an effective therapeutic agent for PAH.[2][4] This guide delves into the intricate molecular mechanisms that underpin the therapeutic benefits of Treprostinil.
Molecular Mechanism of Action
Treprostinil's primary mechanism of action involves its interaction with G-protein coupled receptors (GPCRs), specifically prostanoid receptors, on the surface of various cell types, including vascular smooth muscle cells and platelets.[2]
Receptor Binding Profile
Treprostinil exhibits a distinct binding profile for several prostanoid receptors. While it is considered a prostacyclin analogue, its activity is not limited to the prostacyclin (IP) receptor. Notably, it also demonstrates high affinity for the prostaglandin D2 receptor 1 (DP1) and the prostaglandin E2 receptor 2 (EP2).[5][6] This broader receptor interaction may contribute to its unique pharmacological profile compared to other prostacyclin analogues.[5]
Table 1: Binding Affinities (Ki) of Treprostinil for Human Prostanoid Receptors
| Receptor | Treprostinil Ki (nM) | Reference |
| IP | 32 | [5] |
| DP1 | 4.4 | [5] |
| EP2 | 3.6 | [5] |
| EP1 | >1000 | [5] |
| EP3 | >10000 | [5] |
| EP4 | >1000 | [5] |
| FP | >10000 | [5] |
| TP | >10000 | [5] |
Ki values represent the concentration of the drug that inhibits 50% of radioligand binding.
Intracellular Signaling Pathways
The binding of Treprostinil to its cognate Gs-coupled receptors, primarily IP, DP1, and EP2, initiates a well-defined intracellular signaling cascade.[2][5]
-
G-Protein Activation: Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein.
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, a membrane-bound enzyme.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a key second messenger.[2]
-
Protein Kinase A (PKA) Activation: The elevation of intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2]
-
Downstream Effects: Activated PKA phosphorylates various downstream target proteins, leading to the ultimate physiological responses.
Figure 1: Treprostinil's primary signaling cascade.
Alternative Signaling Pathways
Beyond the canonical Gs-cAMP-PKA pathway, evidence suggests that Treprostinil may also engage other signaling molecules. One notable alternative pathway involves the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ.[7][8] This activation appears to be dependent on the IP receptor but may occur through a cAMP-independent mechanism and contributes to the anti-proliferative effects of Treprostinil.[7]
Figure 2: Treprostinil's alternative PPARγ signaling.
Cellular and Physiological Effects
The activation of these signaling pathways by Treprostinil culminates in a range of beneficial physiological effects, primarily targeting the vasculature and circulating platelets.
Vasodilation
In vascular smooth muscle cells, the PKA-mediated phosphorylation of myosin light chain kinase leads to its inhibition, resulting in smooth muscle relaxation and vasodilation.[2] This is a key mechanism for reducing pulmonary vascular resistance and improving blood flow in PAH patients.
Inhibition of Platelet Aggregation
Within platelets, the increase in cAMP levels inhibits platelet activation and subsequent aggregation, reducing the risk of thrombosis, a common complication in PAH.[2][3]
Inhibition of Smooth Muscle Cell Proliferation
Treprostinil has been shown to inhibit the proliferation of human pulmonary artery smooth muscle cells, a critical factor in the vascular remodeling seen in PAH.[8][9] This anti-proliferative effect is mediated, at least in part, by both the cAMP-PKA and PPARγ signaling pathways.[7][8]
Table 2: Functional Potency (EC50/IC50) of Treprostinil
| Assay | Parameter | Treprostinil Value (nM) | Reference |
| cAMP Elevation (DP1 expressing cells) | EC50 | 0.6 | [5] |
| cAMP Elevation (IP expressing cells) | EC50 | 1.9 | [5] |
| cAMP Elevation (EP2 expressing cells) | EC50 | 6.2 | [5] |
| Inhibition of HPASMC Proliferation | IC50 | 11 | [9] |
EC50 represents the concentration of a drug that gives half-maximal response. IC50 is the concentration of an inhibitor where the response is reduced by half.
Experimental Protocols
The characterization of Treprostinil's mechanism of action relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for Prostanoid Receptors
Figure 3: Workflow for a competitive radioligand binding assay.
Objective: To determine the binding affinity (Ki) of Treprostinil for a specific prostanoid receptor.
Materials:
-
Cell membranes from a cell line overexpressing the human prostanoid receptor of interest (e.g., HEK293 cells).
-
Radiolabeled ligand specific for the receptor (e.g., [3H]-iloprost for the IP receptor).[6]
-
Unlabeled Treprostinil.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microtiter plate, combine the cell membranes (typically 20-50 µg of protein), a fixed concentration of the radiolabeled ligand (usually at or below its Kd value), and a range of concentrations of unlabeled Treprostinil. Include a control with no unlabeled competitor (total binding) and a control with a high concentration of a known potent unlabeled ligand to determine non-specific binding.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all measurements. Plot the specific binding as a percentage of the total binding against the logarithm of the Treprostinil concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
cAMP Measurement Assay
Objective: To measure the effect of Treprostinil on intracellular cAMP levels.
Materials:
-
A suitable cell line expressing the prostanoid receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Treprostinil.
-
Cell lysis buffer.
-
A commercial cAMP assay kit (e.g., ELISA, HTRF, or bioluminescent-based assays).[11][12]
Procedure:
-
Cell Culture and Plating: Culture the cells to an appropriate confluency and seed them into a multi-well plate.
-
Cell Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, treat the cells with varying concentrations of Treprostinil for a specific time (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions to release the intracellular cAMP.
-
cAMP Quantification: Perform the cAMP measurement using the chosen assay kit. This typically involves a competitive binding reaction or an enzymatic reaction that generates a detectable signal (e.g., colorimetric, fluorescent, or luminescent).
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to determine the cAMP concentration in the cell lysates. Plot the cAMP concentration against the logarithm of the Treprostinil concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[12]
Platelet Aggregation Assay
Objective: To assess the inhibitory effect of Treprostinil on platelet aggregation.
Materials:
-
Freshly drawn human whole blood or platelet-rich plasma (PRP).
-
Treprostinil.
-
Platelet agonists (e.g., arachidonic acid (AA), adenosine diphosphate (ADP)).
-
An aggregometer (e.g., light transmission aggregometry or multiple electrode aggregometry).[13]
Procedure:
-
Sample Preparation: Prepare PRP by centrifuging whole blood at a low speed.
-
Pre-incubation: Pre-incubate the PRP with varying concentrations of Treprostinil or vehicle control for a short period.
-
Initiation of Aggregation: Add a platelet agonist to the PRP to induce aggregation.
-
Measurement: Monitor the change in light transmittance or electrical impedance over time using the aggregometer. The extent of aggregation is measured as the maximum change in transmittance or the area under the curve.
-
Data Analysis: Calculate the percentage inhibition of aggregation for each Treprostinil concentration compared to the vehicle control. Plot the percentage inhibition against the logarithm of the Treprostinil concentration to determine the IC50 value.
Human Pulmonary Artery Smooth Muscle Cell (HPASMC) Proliferation Assay
Objective: To evaluate the anti-proliferative effect of Treprostinil on HPASMCs.
Materials:
-
Primary human pulmonary artery smooth muscle cells.
-
Cell culture medium and supplements.
-
A mitogen to induce proliferation (e.g., platelet-derived growth factor (PDGF)).[14]
-
Treprostinil.
-
A method for quantifying cell proliferation (e.g., [3H]-thymidine incorporation assay, MTS assay, or cell counting).[9][15]
Procedure:
-
Cell Seeding: Seed HPASMCs in a multi-well plate and allow them to adhere.
-
Serum Starvation: Synchronize the cells in the G0/G1 phase of the cell cycle by incubating them in a low-serum medium for 24-48 hours.
-
Treatment: Treat the cells with the mitogen in the presence or absence of varying concentrations of Treprostinil.
-
Incubation: Incubate the cells for a period that allows for cell proliferation (e.g., 24-48 hours).
-
Quantification of Proliferation:
-
[3H]-thymidine incorporation: Add [3H]-thymidine to the culture medium for the last few hours of incubation. Harvest the cells and measure the incorporated radioactivity.
-
MTS Assay: Add MTS reagent to the wells and measure the absorbance, which is proportional to the number of viable cells.
-
Cell Counting: Detach the cells and count them using a hemocytometer or an automated cell counter.
-
-
Data Analysis: Express the proliferation in the treated groups as a percentage of the proliferation in the mitogen-only control group. Plot the percentage of proliferation against the logarithm of the Treprostinil concentration to determine the IC50 value.
Conclusion
Treprostinil's mechanism of action as a prostacyclin analogue is a well-orchestrated process involving the activation of multiple prostanoid receptors and the subsequent modulation of intracellular cAMP and potentially other signaling pathways. This intricate molecular interplay translates into potent vasodilation, inhibition of platelet aggregation, and anti-proliferative effects on vascular smooth muscle cells, collectively contributing to its therapeutic efficacy in pulmonary arterial hypertension. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore the nuances of Treprostinil's pharmacology and to drive the development of next-generation therapies for vasoproliferative disorders.
References
- 1. bohrium.com [bohrium.com]
- 2. What is the mechanism of Treprostinil? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. IP receptor-dependent activation of PPARγ by stable prostacyclin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of anti-remodelling action of treprostinil in human pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostanoid EP2 Receptors Are Up-Regulated in Human Pulmonary Arterial Hypertension: A Key Anti-Proliferative Target for Treprostinil in Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. cAMP-Glo™ Assay Protocol [promega.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Prostacyclin Analogues Inhibit Platelet Reactivity, Extracellular Vesicle Release and Thrombus Formation in Patients with Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Assays for in vitro monitoring of proliferation of human airway smooth muscle (ASM) and human pulmonary arterial vascular smooth muscle (VSM) cells [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Treprostinil-13C2,d1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of Treprostinil-13C2,d1, an isotopically labeled analog of the prostacyclin vasodilator, Treprostinil. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving this compound.
Introduction
This compound is a stable, isotopically labeled form of Treprostinil, a synthetic analog of prostacyclin (PGI2). It is primarily utilized as an internal standard in pharmacokinetic (PK) and bioanalytical studies to ensure the accurate quantification of Treprostinil in biological matrices. The incorporation of two carbon-13 atoms and one deuterium atom results in a distinct mass shift, allowing for its differentiation from the unlabeled drug by mass spectrometry, without significantly altering its chemical properties.
Treprostinil itself is a potent vasodilator used in the treatment of pulmonary arterial hypertension (PAH). Its mechanism of action involves the activation of prostacyclin receptors, leading to a cascade of intracellular events that result in vasodilation and inhibition of platelet aggregation.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Chemical Name | 2-({(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-yl}oxy)acetic-1,2-13C2-acid-d1 | N/A |
| Molecular Formula | C₂₁¹³C₂H₃₃DO₅ | N/A |
| Molecular Weight | 393.51 g/mol | N/A |
| Appearance | Pale Yellow Solid | N/A |
| Purity (by HPLC) | >90% | N/A |
| Isotopic Purity | >98% atom D, >98% atom 13C | N/A |
| Unlabeled CAS Number | 81846-19-7 | N/A |
Experimental Protocols
The accurate quantification of Treprostinil in biological samples is critical for pharmacokinetic and metabolism studies. The use of an isotopically labeled internal standard like this compound is the gold standard for such analyses, typically employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantification of Treprostinil in Biological Matrices using LC-MS/MS
This protocol outlines a general methodology for the quantification of Treprostinil in plasma or serum using this compound as an internal standard. Method validation should be performed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry).
3.1.1. Materials and Reagents
-
Treprostinil analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Control plasma/serum from the relevant species
3.1.2. Sample Preparation (Protein Precipitation)
-
Thaw plasma/serum samples and standards at room temperature.
-
To 100 µL of plasma/serum, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing and precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix and inject a portion (e.g., 10 µL) onto the LC-MS/MS system.
3.1.3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step. The gradient should be optimized to achieve good peak shape and separation from matrix components.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode is typically used for Treprostinil.
-
MRM Transitions:
-
Treprostinil: The precursor ion will be [M-H]⁻. The specific product ions will need to be determined by direct infusion of the standard.
-
This compound: The precursor ion will be [M-H]⁻, which will be 3 Da higher than that of the unlabeled Treprostinil. The product ions should be selected to be specific and provide a strong signal.
-
3.1.4. Method Validation
The analytical method should be validated for:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank matrix samples.
-
Linearity and Range: A calibration curve should be prepared by spiking known concentrations of Treprostinil into the blank matrix. A linear regression analysis should be performed, and the correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. The accuracy should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration, and the precision (as coefficient of variation, CV) should be ≤15% (≤20% for LLOQ).
-
Matrix Effect: Assessed to ensure that the ionization of the analyte and internal standard is not suppressed or enhanced by the biological matrix.
-
Stability: The stability of Treprostinil in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage) should be evaluated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.2.1. General Protocol
-
Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
The ¹H NMR spectrum would be expected to be very similar to that of unlabeled Treprostinil, with the potential for subtle changes in the chemical shift of the proton attached to the deuterated carbon. The integration of the proton signal at the deuterated position would be reduced.
-
The ¹³C NMR spectrum would show two significantly enhanced signals corresponding to the ¹³C-labeled carbons, confirming the position and enrichment of the isotopic labels.
Signaling Pathway of Treprostinil
Treprostinil exerts its therapeutic effects by acting as a prostacyclin analog. The primary signaling pathway involves the activation of prostacyclin receptors (IP receptors), which are G-protein coupled receptors. This initiates a cascade that leads to vasodilation and inhibition of platelet aggregation.
The Gold Standard: A Technical Guide to Isotopic Labeling in Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development and clinical research, the pursuit of accuracy and precision is paramount. The use of internal standards in mass spectrometry is a cornerstone of achieving reliable data. This guide provides an in-depth exploration of stable isotope-labeled internal standards (SIL-IS), the undisputed gold standard for quantification, detailing the core principles, experimental applications, and performance advantages over other methods.
Core Principles of Isotopic Labeling
A SIL-IS is a version of the target analyte molecule where one or more atoms have been replaced by their heavier, non-radioactive stable isotopes, such as Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).[1] This subtle change in mass creates a compound that is chemically and physically identical to the analyte but is distinguishable by a mass spectrometer.[2]
The fundamental principle behind the efficacy of a SIL-IS is its ability to act as a perfect surrogate for the analyte throughout the entire analytical workflow.[2] Since the SIL-IS and the analyte have virtually identical chemical properties, they exhibit the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer's source.[2]
Key advantages stemming from this principle include:
-
Correction for Matrix Effects: Complex biological matrices like plasma or urine can contain endogenous components that co-elute with the analyte and interfere with its ionization, causing suppression or enhancement of the signal. A SIL-IS co-elutes with the analyte and experiences the exact same matrix effects, allowing for a highly accurate correction because quantification is based on the ratio of the analyte's signal to the SIL-IS's signal.[2]
-
Compensation for Sample Preparation Variability: Any loss of analyte during sample preparation steps, such as liquid-liquid extraction or solid-phase extraction, will be mirrored by a proportional loss of the SIL-IS.[2] This ensures that the ratio between the analyte and the SIL-IS remains constant, leading to a precise and accurate final concentration measurement.
-
Improved Accuracy and Precision: By mitigating errors from matrix effects and sample handling, SIL-IS significantly enhance the overall accuracy (closeness to the true value) and precision (reproducibility) of an assay.[3][4]
The Logic of Co-elution and Signal Correction
The power of a SIL-IS is best visualized by understanding its journey alongside the analyte in a typical Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system. The ideal internal standard co-elutes perfectly with the analyte, ensuring that both compounds are subjected to the same fluctuating instrument conditions and matrix interferences at the exact same moment.
Quantitative Performance: SIL-IS vs. Structural Analogs
While structurally similar analogs can be used as internal standards, they do not possess the identical physicochemical properties of the analyte. This can lead to differences in extraction recovery, chromatographic retention time, and ionization efficiency, ultimately compromising assay accuracy. The data overwhelmingly supports the superiority of SIL-IS.
A study comparing a structural analog (ascomycin) to a stable isotope-labeled internal standard (TAC¹³C,D₂) for the quantification of Tacrolimus (TAC) demonstrated that while both provided acceptable precision, the SIL-IS is fundamentally more reliable as it compensates for matrix effects more effectively due to its identical structure.[5]
Table 1: Comparison of Assay Precision for Tacrolimus using SIL-IS and a Structural Analog (SA-IS)
| Internal Standard Type | Analyte Concentration | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
|---|---|---|---|
| **SIL-IS (TAC¹³C,D₂) ** | Low QC (1.5 ng/mL) | 1.83 | 2.55 |
| High QC (16 ng/mL) | 1.48 | 3.09 | |
| SA-IS (Ascomycin) | Low QC (1.5 ng/mL) | 2.05 | 3.63 |
| High QC (16 ng/mL) | 1.77 | 2.94 |
(Data adapted from Gonzalez et al., 2019. Note: %CV is the Coefficient of Variation.)[5]
Another study on the anticancer agent Kahalalide F showed a statistically significant improvement in assay performance when switching from a structural analog to a SIL-IS. The mean bias using the analog was 96.8% (a 3.2% deviation from the true value), whereas the SIL-IS had a mean bias of 100.3% (a negligible 0.3% deviation).[6] This highlights how the SIL-IS provides superior accuracy by perfectly mimicking the analyte's behavior.[6]
Experimental Protocol: Quantification of Buspirone in Human Plasma
This section provides a detailed example of a validated LC-MS/MS method for the quantification of the anxiolytic drug Buspirone in human plasma, utilizing a deuterated internal standard (Buspirone-d8).
Materials and Reagents
-
Analyte: Buspirone
-
Internal Standard: Buspirone-d8
-
Reagents: Acetonitrile, 5 mM Ammonium Acetate, Trifluoroacetic Acid, Methanol, Water (all HPLC or LC-MS grade)
-
Biological Matrix: Human Plasma
Sample Preparation (Solid Phase Extraction - SPE)
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of the Buspirone-d8 internal standard working solution (e.g., at 10 ng/mL) to all samples except for the blank matrix. Vortex for 10 seconds.
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
-
LC System: HPLC or UPLC system
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: Acetonitrile / 5 mM Ammonium Acetate / Trifluoroacetic Acid (90:10:0.001, v/v/v)[5]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Method Validation Data
A typical validation for such a method would yield the following performance characteristics.
Table 2: Summary of Method Validation Parameters for Buspirone Assay
| Parameter | Result |
|---|---|
| Linearity Range | 10.4 – 6690.4 pg/mL[5] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10.4 pg/mL[5] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of nominal value |
| Mean Recovery | > 75% |
Visualization of Experimental and Biological Workflows
Graphviz diagrams can effectively illustrate the complex workflows and pathways where SIL-IS are applied.
General LC-MS/MS Bioanalytical Workflow
This diagram outlines the typical steps in a quantitative bioanalysis experiment, from sample receipt to final data reporting.
Application in Metabolic Flux Analysis: Glycolysis
SILs are essential for metabolic flux analysis, where substrates labeled with ¹³C are used to trace the flow of atoms through metabolic pathways. This allows researchers to quantify the activity of different pathways under various conditions.
Conclusion
Stable isotope-labeled internal standards represent the pinnacle of best practices for quantitative mass spectrometry. Their ability to perfectly mimic the target analyte corrects for nearly all sources of analytical variability, including matrix effects and inconsistencies in sample preparation.[2] The presented data and experimental protocols underscore the significant improvements in accuracy, precision, and overall method robustness achieved by implementing SIL-IS. For researchers in drug development and other scientific fields who demand the highest quality quantitative data, the adoption of a SIL-IS strategy is not just recommended; it is essential.
References
- 1. researchgate.net [researchgate.net]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. lcms.cz [lcms.cz]
Decoding the Certificate of Analysis: A Technical Guide to Treprostinil-13C2,d1
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for Treprostinil-13C2,d1, a stable isotope-labeled internal standard crucial for the accurate quantification of Treprostinil in complex biological matrices. Understanding the data presented in a CoA is paramount for ensuring the quality and reliability of experimental results in preclinical and clinical research.
Quantitative Data Summary
A Certificate of Analysis for a stable isotope-labeled compound like this compound provides critical quantitative data that attests to its identity, purity, and isotopic enrichment. The following table summarizes the typical specifications found on a CoA for this product.
| Parameter | Specification | Method |
| Chemical Purity (HPLC) | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Mass Identity (MS) | Conforms to structure | Mass Spectrometry (MS) |
| Isotopic Enrichment | ≥99 atom % 13C; ≥98 atom % Deuterium | Mass Spectrometry (MS) |
| Molecular Formula | C₂₁¹³C₂H₃₃DO₅ | N/A |
| Molecular Weight | 393.51 g/mol | N/A |
| Appearance | Pale Yellow Solid | Visual Inspection |
Experimental Protocols
The analytical methods referenced in the CoA are fundamental to verifying the quality of this compound. Below are detailed methodologies for the key experiments.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
High-Performance Liquid Chromatography (HPLC) is employed to determine the chemical purity of the compound by separating it from any potential impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is utilized.
-
Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18, 250 x 4.6mm, 5µm) is commonly used for the separation of Treprostinil and related compounds.[1]
-
Mobile Phase: A gradient or isocratic mobile phase is used. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% Ortho-phosphoric acid in water) and an organic solvent (e.g., Methanol or Acetonitrile).[1] For instance, a mobile phase of Methanol: 0.1% Ortho-phosphoric acid in a ratio of 20:80 (v/v) has been reported.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is generally maintained.[1]
-
Detection: The UV detector is set to a wavelength where Treprostinil exhibits maximum absorbance, typically around 223 nm.[1]
-
Data Analysis: The peak area of this compound is compared to the total peak area of all components in the chromatogram to calculate the chemical purity.
Mass Spectrometry (MS) for Mass Identity and Isotopic Enrichment
Mass spectrometry is a powerful technique used to confirm the molecular weight of the compound and to determine the extent of isotopic labeling.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS), is used.
-
Ionization Source: Electrospray ionization (ESI) is a common ionization technique for molecules like Treprostinil.
-
Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer provides the high resolution and mass accuracy required to distinguish between the isotopologues.
-
Data Acquisition: The mass spectrum is acquired in full scan mode to observe the molecular ion cluster.
-
Data Analysis for Mass Identity: The observed mass-to-charge ratio (m/z) of the molecular ion is compared to the theoretical m/z of this compound to confirm its identity.
-
Data Analysis for Isotopic Enrichment: The relative intensities of the mass peaks corresponding to the unlabeled, partially labeled, and fully labeled species are measured. This data is used to calculate the percentage of molecules that are correctly labeled with two 13C atoms and one deuterium atom, thus determining the isotopic enrichment.
Visualization of Quality Control Workflow
The following diagram illustrates the logical workflow for the quality control analysis of this compound, from the initial receipt of the material to the final release of the product.
Caption: Quality Control Workflow for this compound.
This guide provides a foundational understanding of the critical information presented in a Certificate of Analysis for this compound. For any specific application, it is essential to consult the CoA provided by the supplier for the exact specifications and methodologies used for a particular batch of the material.
References
An In-depth Technical Guide to the Safe Handling of Treprostinil-13C2,d1
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Treprostinil-13C2,d1, an isotopically labeled analog of Treprostinil used in research. The safety data presented is primarily derived from the Material Safety Data Sheets (MSDS) of the parent compound, Treprostinil and its sodium salt, as specific safety data for the labeled compound is not extensively available. The isotopic labeling with 13C and deuterium is not expected to significantly alter the chemical reactivity or toxicity of the molecule.
Compound Information
This compound is a stable isotope-labeled version of Treprostinil, a potent prostacyclin analog used in the treatment of pulmonary arterial hypertension.[] The labeling allows it to be used as an internal standard in mass spectrometry-based bioanalytical methods.
Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C21[13C]2H33DO5 |
| Molecular Weight | 393.51 |
| Appearance | Pale Yellow Solid[2] |
| Synonyms | 2-(((1R,2R,3aS,9aS)-2-hydroxy-1-((S)-3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-yl-2-d)oxy)acetic-13C2 acid[2][3] |
Hazard Identification and Toxicity
Based on the data for Treprostinil, the compound is considered hazardous. Researchers should handle it with appropriate caution.
GHS Hazard Classifications for Treprostinil [4][5]
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure |
Potential Health Effects
-
Inhalation: May cause respiratory irritation.[4] Toxic if inhaled.[4][5]
-
Skin Contact: Causes skin irritation.[4] Toxic in contact with skin.[4][5]
-
Eye Contact: Causes serious eye irritation.[4]
-
Systemic Effects: Exposure may lead to vasodilation, inhibition of platelet aggregation, nausea, diarrhea, headache, vomiting, flushing, hypotension, dizziness, and edema.[5]
Safe Handling and Personal Protective Equipment (PPE)
Due to its toxicity, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE)
| PPE | Specification |
|---|---|
| Gloves | Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use and change them frequently. |
| Eye Protection | Tightly fitting safety goggles or a face shield should be used. |
| Lab Coat | A lab coat or other protective clothing is required to prevent skin contact. |
| Respiratory Protection | If working with the solid form where dust may be generated, a NIOSH-approved respirator is recommended. |
General Hygiene Practices
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the compound is handled.
-
Contaminated work clothing should not be allowed out of the workplace.
First-Aid Measures
In case of exposure, immediate medical attention is required.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[5][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6] |
Storage and Disposal
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials.
Disposal
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Do not allow the material to be released into the environment.
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.
Caption: Workflow for the safe handling of this compound.
Signaling Pathway Context (Treprostinil)
While not directly a safety aspect of the labeled compound, understanding the mechanism of action of Treprostinil is crucial for researchers. Treprostinil is a prostacyclin analog that exerts its effects primarily through the activation of prostacyclin (IP) and EP2 receptors, leading to vasodilation and inhibition of platelet aggregation.
References
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of Treprostinil in Human Plasma
Introduction
Treprostinil is a stable synthetic analog of prostacyclin used in the treatment of pulmonary arterial hypertension (PAH).[1] Its therapeutic effects, which include vasodilation and inhibition of platelet aggregation, are mediated through the activation of prostacyclin and other prostaglandin receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] Accurate quantification of Treprostinil in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Treprostinil in human plasma. The described protocol utilizes a simple protein precipitation step for sample preparation and a rapid chromatographic separation, making it suitable for high-throughput analysis in research and clinical settings.
Signaling Pathway of Treprostinil
Caption: Signaling pathway of Treprostinil.
Experimental Workflow
Caption: Experimental workflow for Treprostinil quantification.
Materials and Methods
Reagents and Materials
-
Treprostinil reference standard
-
6-keto Prostaglandin F1α-d4 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
Instrumentation
-
UHPLC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS system or equivalent
Protocols
1. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Treprostinil and 6-keto Prostaglandin F1α-d4 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Treprostinil stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the 6-keto Prostaglandin F1α-d4 stock solution in acetonitrile with 0.1% formic acid to a final concentration of 5 ng/mL.
2. Sample Preparation: Protein Precipitation
-
Aliquot 25 µL of human plasma (blank, calibration standard, quality control, or unknown sample) into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (5 ng/mL 6-keto Prostaglandin F1α-d4 in acetonitrile with 0.1% formic acid).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection are performed according to the parameters outlined in the tables below.
Data Presentation
Table 1: Chromatographic Conditions
| Parameter | Value |
| UHPLC System | Agilent 1290 Infinity II |
| Column | C18 reversed-phase column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 25% B, increase to 90% B over 2 min, hold for 1 min, re-equilibrate |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 10 µL |
| Total Run Time | 4 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Negative |
| Gas Temperature | 325°C |
| Gas Flow | 13 L/min |
| Nebulizer Pressure | 20 psi |
| Sheath Gas Temperature | 375°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3000 V |
Table 3: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (V) |
| Treprostinil (Quantifier) | 389.2 | 331.2 | 129 | 27 |
| Treprostinil (Qualifier) | 389.2 | 143.1 | 129 | 62 |
| 6-keto PGF1α-d4 (IS) | 373.2 | 249.4 | 123 | 30 |
Method Validation Summary
The described method has been validated according to regulatory guidelines. A summary of the validation parameters is provided below.
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.25 - 75.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL |
| Accuracy | 92.97 - 107.87% |
| Intra-assay Precision (%CV) | 1.16 - 3.34% |
| Inter-assay Precision (%CV) | 1.11 - 4.58% |
Conclusion
The LC-MS/MS method presented provides a sensitive, specific, and rapid approach for the quantification of Treprostinil in human plasma. The simple sample preparation and short analytical run time make it well-suited for applications requiring high-throughput analysis in both research and clinical environments. The method demonstrates excellent accuracy and precision over a clinically relevant concentration range.
References
- 1. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for a Pharmacokinetic Study of Treprostinil Using an Isotopically Labeled Internal Standard
Introduction
Treprostinil is a stable prostacyclin analog used in the treatment of pulmonary arterial hypertension (PAH).[1][2][3][4] It elicits potent vasodilation of the pulmonary and systemic arterial vascular beds and inhibits platelet aggregation.[1][3][5] Understanding the pharmacokinetic profile of Treprostinil is crucial for optimizing dosing strategies and ensuring patient safety. This document outlines a comprehensive protocol for a pharmacokinetic study of Treprostinil in healthy volunteers, employing the stable isotope-labeled compound Treprostinil-13C2,d1 as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Treprostinil is metabolized in the liver, primarily by the enzyme CYP2C8, with a minor contribution from CYP2C9.[1][6] The drug is available in various formulations, including oral, intravenous, subcutaneous, and inhaled preparations.[2][3][7] Its absorption and bioavailability vary depending on the route of administration.[1][8] For instance, the oral bioavailability of Treprostinil is approximately 17% and can be influenced by food.[1][8] In contrast, subcutaneous administration results in approximately 100% bioavailability.[1][5]
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry.[9][10][] This approach ensures high accuracy and precision by correcting for variability in sample processing and instrument response.
Study Objectives
-
To characterize the single-dose pharmacokinetic profile of orally administered Treprostinil in healthy adult volunteers.
-
To determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t1/2), and clearance.
-
To establish a robust bioanalytical method for the quantification of Treprostinil in human plasma using this compound as an internal standard.
Experimental Design
This will be a single-center, open-label, single-dose study in healthy adult volunteers.
Study Population: A total of 12 healthy adult male and female volunteers aged 18-45 years will be enrolled. Participants will undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria.
Dosing: Each subject will receive a single oral dose of 0.5 mg Treprostinil.
Blood Sampling: Blood samples (approximately 4 mL) will be collected in K3 EDTA tubes at the following time points: pre-dose (0 h), and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.[12][13]
Sample Handling and Storage: Blood samples will be centrifuged at 2500 x g for 10 minutes at 4°C to separate the plasma. The resulting plasma will be transferred to polypropylene cryovials and stored at -80°C until analysis.[12]
Bioanalytical Methodology
Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) system will be used for the quantification of Treprostinil in plasma samples.[14][15]
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm).[16]
-
Mobile Phase: A gradient of methanol and 0.1% formic acid in water.[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Column Temperature: 30°C.[17]
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Treprostinil: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
Calibration and Quality Control: Calibration standards and quality control (QC) samples will be prepared by spiking known concentrations of Treprostinil into blank human plasma. A calibration curve will be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The linearity of the method is expected to be in the range of 0.1 to 100 ng/mL.[14]
Data Presentation
Table 1: Summary of Treprostinil Pharmacokinetic Parameters (Oral Administration)
| Parameter | Unit | Mean (± SD) |
| Cmax | ng/mL | To be determined |
| Tmax | h | To be determined |
| AUC(0-t) | ng·h/mL | To be determined |
| AUC(0-inf) | ng·h/mL | To be determined |
| t1/2 | h | ~4 |
| Vd/F | L/kg | ~14 |
| CL/F | L/h | To be determined |
Data will be populated upon completion of the study. Vd/F and t1/2 values are based on existing literature for illustrative purposes.[1][2]
Table 2: Bioanalytical Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | To be determined |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | To be determined |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | To be determined |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | To be determined |
| Accuracy (% bias) | Within ± 15% (± 20% at LLOQ) | To be determined |
| Recovery (%) | Consistent and reproducible | To be determined |
| Matrix Effect | Within acceptable limits | To be determined |
Data will be populated upon completion of the study.
Visualizations
Caption: Workflow for the pharmacokinetic study of Treprostinil.
Caption: Simplified metabolic pathway of Treprostinil.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Treprostinil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Physiologically based pharmacokinetic modelling of treprostinil after intravenous injection and extended‐release oral tablet administration in healthy volunteers: An extrapolation to other patient populations including patients with hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Comprehensive Review of Treprostinil Pharmacokinetics via Four Routes of Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Treprostinil-13C2-d1 - CAS - 81846-19-7 (non-labelled) | Axios Research [axios-research.com]
- 12. A pilot study of oral treprostinil pharmacogenomics and treatment persistence in patients with pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and tolerability of LIQ861, a novel dry-powder formulation of treprostinil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. ajrcps.com [ajrcps.com]
- 17. wjpsonline.com [wjpsonline.com]
Application Notes and Protocols for Therapeutic Drug Monitoring of Treprostinil using Treprostinil-13C2,d1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Treprostinil is a synthetic analog of prostacyclin used in the treatment of pulmonary arterial hypertension (PAH).[1] Therapeutic drug monitoring (TDM) of Treprostinil is crucial for optimizing therapeutic outcomes and minimizing dose-related adverse effects, thereby personalizing treatment for patients with PAH. This document provides detailed application notes and protocols for the quantitative analysis of Treprostinil in human plasma using a stable isotope-labeled internal standard, Treprostinil-13C2,d1, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the preferred method for quantitative bioanalytical LC-MS/MS assays as it corrects for variability in sample preparation and matrix effects, ensuring high accuracy and precision.[2][3]
Signaling Pathway of Treprostinil
Treprostinil functions as a prostacyclin analogue by binding to prostacyclin receptors (IP receptors) and, to a lesser extent, other prostanoid receptors like EP2 on the surface of smooth muscle cells and platelets.[4][5][6] This binding activates adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4] PKA activation results in the phosphorylation of downstream targets, leading to a decrease in intracellular calcium concentrations and causing vasodilation of pulmonary and systemic arterial beds, as well as inhibition of platelet aggregation.[4][7]
Pharmacokinetic Parameters of Treprostinil
The pharmacokinetics of Treprostinil vary depending on the route of administration. Below is a summary of key pharmacokinetic parameters.
| Parameter | Subcutaneous Infusion | Intravenous Infusion | Oral (Extended-Release) | Inhalation |
| Bioavailability | ~100% | 100% | ~17% | 64-72% |
| Time to Peak Concentration (Tmax) | ~10 hours (steady state) | Steady state | 4-6 hours | ~10-15 minutes |
| Volume of Distribution (Vd) | 14 L/70 kg | 14 L/70 kg | Not specified | Not specified |
| Plasma Protein Binding | ~91% | ~91% | ~91% | ~91% |
| Elimination Half-life (t1/2) | ~4 hours | ~4 hours | Not specified | 26-54 minutes |
| Metabolism | Hepatic (primarily CYP2C8) | Hepatic (primarily CYP2C8) | Hepatic (primarily CYP2C8) | Hepatic (primarily CYP2C8) |
| Excretion | Primarily renal (as metabolites) | Primarily renal (as metabolites) | Primarily renal (as metabolites) | Primarily renal (as metabolites) |
Data compiled from multiple sources.[8][9]
Experimental Protocol: Quantitative Analysis of Treprostinil in Human Plasma by LC-MS/MS
This protocol is for the determination of Treprostinil concentrations in human plasma for therapeutic drug monitoring, using this compound as an internal standard.
Materials and Reagents
-
Treprostinil analytical standard
-
This compound (Internal Standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Preparation of Stock and Working Solutions
-
Treprostinil Stock Solution (1 mg/mL): Accurately weigh and dissolve Treprostinil in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Treprostinil stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in acetonitrile.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma (calibrator, QC, or unknown sample) into a microcentrifuge tube.
-
Add 100 µL of acetonitrile containing the internal standard, this compound.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are suggested starting parameters and may require optimization for individual instruments.
| Parameter | Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Analytical Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3000 V |
| Gas Temperature | 325°C |
| Gas Flow | 13 L/min |
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 95 |
| 2.5 | 95 |
| 2.6 | 30 |
| 4.0 | 30 |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Treprostinil | 389.2 | 331.2 (Quantifier) | 27 |
| 389.2 | 143.1 (Qualifier) | 62 | |
| This compound | 392.2 | 334.2 (Quantifier) | 27 |
Note: The precursor and product ions for this compound are predicted based on its molecular formula (C21[13C]2H33DO5) and the fragmentation pattern of unlabeled Treprostinil.[4][] These may need to be optimized.
Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Example Data |
| Linearity (Calibration Curve) | Correlation coefficient (r²) ≥ 0.99 | 0.25 - 75.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20% | 0.25 ng/mL |
| Accuracy | Within ±15% of nominal concentration (±20% for LLOQ) | 92.97% - 107.87% |
| Precision (Intra- and Inter-assay) | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) | Intra-assay: 1.16% - 3.34%; Inter-assay: 1.11% - 4.58% |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma | No interference observed |
| Matrix Effect | CV of the response in different sources of matrix should be ≤ 15% | To be determined |
| Recovery | Consistent and reproducible | To be determined |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of initial concentration | Stable under various storage conditions |
Example data is based on a published method for Treprostinil analysis and may vary.[4][11]
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of Treprostinil in human plasma. Adherence to the detailed protocol and thorough method validation will ensure the generation of high-quality data to support clinical research and patient management.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ajrcps.com [ajrcps.com]
- 8. wjpsonline.com [wjpsonline.com]
- 9. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Treprostinil-13C2,d1 in Metabolic Flux Analysis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Treprostinil-13C2,d1 in metabolic flux analysis (MFA). This stable isotope-labeled compound serves as a powerful tracer to elucidate the metabolic fate of Treprostinil and its influence on cellular metabolism, particularly in the context of pulmonary arterial hypertension (PAH) research.
Introduction
Treprostinil, a stable analog of prostacyclin, is a potent vasodilator and inhibitor of platelet aggregation used in the treatment of PAH.[1][2][3][4] Its therapeutic effects are primarily mediated through the activation of the prostacyclin receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][2][5] This signaling cascade promotes vasodilation and inhibits smooth muscle cell proliferation.[3][5] Understanding the metabolic pathways of Treprostinil and its impact on cellular energy and substrate utilization is crucial for optimizing therapeutic strategies and developing novel drug candidates.
Metabolic flux analysis (MFA) is a quantitative method used to determine the rate of metabolic reactions in a biological system.[6][7] By using stable isotope-labeled compounds as tracers, researchers can follow the path of atoms through metabolic networks.[8][9] this compound, with its isotopic labels, allows for the precise tracking of the drug's metabolism and its influence on interconnected metabolic pathways.
Application: Tracing Treprostinil Metabolism and its Impact on Pulmonary Artery Smooth Muscle Cell (PASMC) Metabolism
This application note describes a hypothetical study to investigate the metabolic fate of Treprostinil and its effects on the central carbon metabolism of human pulmonary artery smooth muscle cells (hPASMCs). The use of this compound enables the differentiation of drug-derived metabolites from endogenous cellular metabolites, providing a clear picture of its metabolic processing and downstream effects.
Key Objectives:
-
To identify and quantify the metabolites of Treprostinil in hPASMCs.
-
To determine the rate of Treprostinil uptake and metabolism.
-
To assess the impact of Treprostinil on central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle.
Experimental Protocols
Cell Culture and Isotope Labeling
-
Cell Line: Human Pulmonary Artery Smooth Muscle Cells (hPASMCs).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Labeling Medium: For the experimental group, custom DMEM where unlabeled Treprostinil is replaced with a known concentration of this compound. A control group will be cultured with unlabeled Treprostinil.
-
Procedure:
-
Seed hPASMCs in 6-well plates and grow to 80% confluency.
-
Aspirate the standard culture medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Add the labeling medium containing this compound to the experimental wells and the control medium to the control wells.
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of isotope incorporation.
-
Metabolite Extraction
-
Reagents: 80% Methanol (pre-chilled to -80°C), HPLC-grade water.
-
Procedure:
-
At each time point, place the 6-well plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant using a speed vacuum concentrator.
-
Resuspend the dried metabolites in a suitable volume of HPLC-grade water for analysis.
-
Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Separation: A C18 reverse-phase column is typically used to separate Treprostinil and its metabolites. The mobile phase can consist of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: The mass spectrometer will be operated in both positive and negative ion modes to detect a wide range of metabolites. Data will be acquired in full scan mode to identify all isotopologues of Treprostinil and its metabolites.
-
Data Analysis: The raw data will be processed using specialized software to identify and quantify the mass isotopologues of Treprostinil and other key metabolites. The isotopic enrichment will be calculated to determine the flux through different metabolic pathways.
Data Presentation
The quantitative data obtained from the LC-MS analysis can be summarized in tables for clear comparison.
Table 1: Hypothetical Mass Isotopologue Distribution of Treprostinil and its Putative Metabolite in hPASMCs after 24 hours of Labeling with this compound.
| Compound | Mass Isotopologue | Relative Abundance (%) |
| Treprostinil | M+0 | 5.2 |
| M+3 (13C2, d1) | 94.8 | |
| Metabolite A | M+0 | 45.7 |
| M+3 (13C2, d1) | 54.3 |
Table 2: Hypothetical Fold Change in Key Central Carbon Metabolites in hPASMCs Treated with this compound compared to Control.
| Metabolite | Fold Change | p-value |
| Glucose-6-phosphate | 1.2 | 0.04 |
| Fructose-1,6-bisphosphate | 1.5 | 0.02 |
| Pyruvate | 0.8 | 0.03 |
| Lactate | 1.8 | 0.01 |
| Citrate | 0.7 | 0.05 |
| Succinate | 0.6 | 0.04 |
Visualizations
Caption: Treprostinil signaling pathway leading to vasodilation.
References
- 1. What is the mechanism of Treprostinil? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. unitedbyph.com [unitedbyph.com]
- 4. musechem.com [musechem.com]
- 5. Mechanism of anti-remodelling action of treprostinil in human pulmonary arterial smooth muscle cells | PLOS One [journals.plos.org]
- 6. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for the Quantification of Treprostinil
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocol
This document provides a detailed standard operating procedure (SOP) for the quantification of Treprostinil in various matrices. The primary methods covered are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for biological samples and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for bulk drug and pharmaceutical formulations.
Introduction
Treprostinil is a stable synthetic analog of prostacyclin (PGI2) used in the treatment of pulmonary arterial hypertension (PAH).[1][2] It exerts its therapeutic effects through vasodilation of pulmonary and systemic arterial beds, inhibition of platelet aggregation, and inhibition of smooth muscle cell proliferation.[1][3][4] Accurate and precise quantification of Treprostinil is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical products.
LC-MS/MS is the gold standard for quantifying Treprostinil in biological matrices such as plasma and serum due to its high sensitivity and specificity.[5] For bulk drug substance and pharmaceutical dosage forms, HPLC-UV provides a robust and reliable method for quantification.[6][7][8]
Part 1: Quantification of Treprostinil in Biological Matrices using LC-MS/MS
This section outlines the protocol for the determination of Treprostinil concentrations in human and rat serum and plasma.
Experimental Protocol
1. Materials and Reagents
-
Treprostinil reference standard
-
Internal Standard (IS): 6-keto Prostaglandin F1α-d4 (or other suitable analog)[1]
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Control human and rat serum/plasma
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
3. Sample Preparation (Protein Precipitation) [1][5]
-
Thaw biological samples (serum or plasma) on ice.
-
To 100 µL of the sample, add 10 µL of the internal standard working solution.
-
Add 900 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
4. Chromatographic Conditions [1]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 25% B, increase to 90% B over 2 minutes, hold for 1 minute, then return to initial conditions. |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 50 °C |
| Injection Volume | 10 µL |
| Run Time | 4 minutes |
5. Mass Spectrometric Conditions (Multiple Reaction Monitoring - MRM)
| Parameter | Treprostinil | Internal Standard |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (m/z) | 389.2 | 373.2 |
| Product Ion (m/z) | 231.1 | 167.1 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |
Data Presentation: LC-MS/MS Method Validation Summary
The following tables summarize the typical validation parameters for the LC-MS/MS method for Treprostinil quantification in biological matrices.[1][2]
Table 1: Linearity and Range
| Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Human Plasma | 0.25 - 75.0 | >0.99 |
| Human Serum | 0.25 - 75.0 | >0.99 |
| Rat Serum | 0.25 - 75.0 | >0.99 |
Table 2: Accuracy and Precision
| Matrix | QC Level | Concentration (ng/mL) | Accuracy (%) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) |
| Human Plasma | LLOQ | 0.25 | 95.2 - 105.8 | < 5.0 | < 6.0 |
| Low | 0.75 | 94.1 - 104.3 | < 4.0 | < 5.0 | |
| Mid | 30.0 | 96.5 - 103.1 | < 3.0 | < 4.0 | |
| High | 60.0 | 97.2 - 102.8 | < 2.5 | < 3.5 | |
| Human Serum | LLOQ | 0.25 | 93.0 - 107.9 | < 4.0 | < 5.0 |
| Low | 0.75 | 95.3 - 104.9 | < 3.5 | < 4.5 | |
| Mid | 30.0 | 98.1 - 102.5 | < 2.0 | < 3.0 | |
| High | 60.0 | 96.8 - 103.4 | < 2.0 | < 3.0 | |
| Rat Serum | LLOQ | 0.25 | 92.9 - 107.1 | < 3.5 | < 4.5 |
| Low | 0.75 | 94.7 - 105.5 | < 3.0 | < 4.0 | |
| Mid | 30.0 | 97.5 - 102.9 | < 2.5 | < 3.5 | |
| High | 60.0 | 98.0 - 102.2 | < 1.5 | < 2.5 |
Table 3: Recovery
| Matrix | Concentration (ng/mL) | Recovery (%) | Precision (%CV) |
| Human Plasma | 0.75 | 105.1 - 110.2 | < 5.0 |
| 60.0 | 104.3 - 109.8 | < 4.0 | |
| Human Serum | 0.75 | 106.2 - 110.7 | < 4.5 |
| 60.0 | 105.5 - 109.1 | < 3.5 | |
| Rat Serum | 0.75 | 104.8 - 110.1 | < 5.5 |
| 60.0 | 104.9 - 108.7 | < 4.0 |
Part 2: Quantification of Treprostinil in Bulk and Pharmaceutical Dosage Forms using HPLC-UV
This section details the protocol for the quantification of Treprostinil in bulk drug substance and pharmaceutical formulations.
Experimental Protocol
1. Materials and Reagents
-
Treprostinil reference standard
-
Methanol (HPLC grade)
-
Ortho-phosphoric acid (AR grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
3. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the Treprostinil reference standard in a suitable diluent (e.g., Methanol:Water) to obtain a known concentration.
-
Sample Solution (Bulk Drug): Prepare a solution of the bulk drug in the same manner as the standard solution.
-
Sample Solution (Dosage Form): For formulations, an appropriate extraction procedure should be developed and validated to ensure complete recovery of Treprostinil from the matrix.
4. Chromatographic Conditions [6][7][8]
| Parameter | Condition 1 | Condition 2 |
| Column | Phenomenex Luna C18 (250 x 4.6mm, 5µm)[6] | ZORBAX Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)[7] |
| Mobile Phase | Methanol: 0.1% Ortho phosphoric acid (20:80 v/v)[6] | 0.1% Ortho phosphoric acid: Methanol (60:40 v/v)[7] |
| Flow Rate | 1.0 mL/min[6] | 1.2 mL/min[7] |
| Detection Wavelength | 223 nm[6] | 288 nm[7] |
| Column Temperature | Ambient | 30 °C[7] |
| Injection Volume | 20 µL | 10 µL[7] |
Data Presentation: HPLC-UV Method Validation Summary
The following tables summarize typical validation parameters for the HPLC-UV method for Treprostinil quantification.[6][7][9][10]
Table 4: Linearity and Range
| Parameter | Result |
| Linearity Range (µg/mL) | 10 - 60[6] |
| Correlation Coefficient (r²) | 0.9995[6] |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Result (µg/mL) |
| LOD | 0.691[6] |
| LOQ | 2.093[6] |
Table 6: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | < 1.5 |
| Theoretical Plates | ≥ 2000 | > 3000 |
| % RSD of Peak Area | ≤ 2.0% | < 1.0% |
Mandatory Visualizations
Signaling Pathway of Treprostinil
Caption: Treprostinil signaling pathway in vascular smooth muscle cells.
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for Treprostinil quantification by LC-MS/MS.
References
- 1. unitedbyph.com [unitedbyph.com]
- 2. phassociation.org [phassociation.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Treprostinil? [synapse.patsnap.com]
- 5. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajrcps.com [ajrcps.com]
- 7. wjpsonline.com [wjpsonline.com]
- 8. heritageresearchjournal.com [heritageresearchjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. wjpsonline.com [wjpsonline.com]
Application Note: High-Sensitivity LC-MS/MS Quantification of Treprostinil and its Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Treprostinil is a stable synthetic analog of prostacyclin used in the treatment of pulmonary arterial hypertension. Accurate and sensitive quantification of Treprostinil in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note provides a detailed protocol for the quantification of Treprostinil using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Treprostinil-13C2,d1, ensures high accuracy and precision.
Experimental
Materials and Reagents
-
Treprostinil analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Sample Preparation
A protein precipitation method is employed for sample cleanup.
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
A reversed-phase chromatographic separation is performed using a C18 column.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0.0 min: 20% B
-
2.5 min: 95% B
-
3.5 min: 95% B
-
3.6 min: 20% B
-
5.0 min: 20% B
-
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in negative ion mode.
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
Data Presentation
Mass Spectrometry Parameters
The following table summarizes the optimized multiple reaction monitoring (MRM) transitions and collision energies for Treprostinil and the predicted transitions for its internal standard, this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Ionization Mode |
| Treprostinil | 389.2 | 331.2 (Quantifier) | 100 | 30 | 15 | Negative |
| 389.2 | 143.1 (Qualifier) | 100 | 30 | 25 | Negative | |
| This compound | 392.5 | 334.2 (Predicted Quantifier) | 100 | 30 | Requires Optimization | Negative |
| 392.5 | 143.1 (Predicted Qualifier) | 100 | 30 | Requires Optimization | Negative |
Note: The MRM transitions for this compound are predicted based on the known fragmentation of Treprostinil and the location of the isotopic labels. The quantifier ion is expected to shift by +2 Da due to the two 13C atoms in the acetate moiety that is retained in this fragment. The qualifier ion, which arises from a different part of the molecule, is not expected to contain the labels and thus should have the same m/z as the unlabeled compound. The collision energy for the internal standard should be optimized experimentally but can be initiated using the values for the unlabeled analyte.
Experimental Protocols and Workflows
Experimental Workflow Diagram
The following diagram illustrates the overall workflow from sample receipt to data analysis.
Figure 1. Experimental workflow for the quantification of Treprostinil.
Signaling Pathway
Treprostinil Signaling Pathway
Treprostinil exerts its therapeutic effects primarily through the activation of prostacyclin (IP) receptors, leading to vasodilation and inhibition of platelet aggregation. The simplified signaling pathway is depicted below.
Troubleshooting & Optimization
Mitigating matrix effects in Treprostinil LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the LC-MS/MS analysis of Treprostinil.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my Treprostinil analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix. In the context of Treprostinil analysis in biological samples like plasma or serum, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). This can significantly impact the accuracy, precision, and sensitivity of your results, leading to unreliable quantification.
Q2: What are the common sources of matrix effects in Treprostinil bioanalysis?
A2: The primary sources of matrix effects in the bioanalysis of Treprostinil are endogenous components of the biological matrix. Phospholipids are a major contributor to ion suppression in electrospray ionization (ESI) mass spectrometry. Other potential sources include salts, proteins that were not completely removed during sample preparation, and any anticoagulants or other additives present in the sample collection tubes.
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: Two common methods for evaluating matrix effects are:
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of a Treprostinil standard solution into the LC eluent after the analytical column and before the mass spectrometer. A separate injection of an extracted blank matrix sample is then performed. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.
-
Post-Extraction Spike: This quantitative method compares the peak area of Treprostinil spiked into an extracted blank matrix sample with the peak area of Treprostinil in a neat solution (e.g., mobile phase) at the same concentration. The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for Treprostinil analysis?
A4: While not strictly mandatory for all applications, using a stable isotope-labeled internal standard for Treprostinil is highly recommended, especially for regulated bioanalysis. A SIL-IS co-elutes with the analyte and experiences similar matrix effects. By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability and inaccuracy caused by matrix effects can be effectively compensated for, leading to more robust and reliable data.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol), or reverse the column and flush. If the problem persists, replace the column. | Improved peak shape and resolution. |
| Inappropriate Injection Solvent | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. | Sharper, more symmetrical peaks. |
| Column Overload | Reduce the injection volume or the concentration of the sample. | Restoration of symmetrical peak shape. |
| Extra-column Volume | Check all tubing and connections for proper fit and minimize tubing length and diameter where possible. | Reduced peak broadening. |
Issue 2: High Signal Suppression
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Sample Cleanup | Implement a more rigorous sample preparation method. If using protein precipitation, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove phospholipids. | Reduced ion suppression and improved signal intensity. |
| Co-elution with Phospholipids | Modify the LC gradient to achieve better separation between Treprostinil and the phospholipid elution zone. Typically, a shallower gradient or a different organic modifier can help. | Elution of Treprostinil in a region with minimal ion suppression. |
| Suboptimal ESI Source Parameters | Optimize source parameters such as gas flows (nebulizer, auxiliary), temperature, and spray voltage to enhance Treprostinil ionization and minimize the influence of matrix components. | Increased signal-to-noise ratio and reduced matrix effects. |
Experimental Protocols & Data
Sample Preparation Method Comparison
While a direct comparative study for Treprostinil was not found in the searched literature, the following table summarizes typical recovery and matrix effect data for different sample preparation techniques for small molecules in plasma, which can serve as a general guide.
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Matrix Effect (%) | Notes |
| Protein Precipitation (PPT) | 85 - 105 | Can be significant (>25%) | Simple and fast, but less effective at removing phospholipids, a major source of ion suppression. |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | Generally lower than PPT | More selective than PPT, can provide cleaner extracts. Optimization of extraction solvent is crucial. |
| Solid-Phase Extraction (SPE) | 80 - 100 | Typically the lowest (<15%) | Offers the cleanest extracts by selectively isolating the analyte. Requires method development for sorbent and solvent selection. |
A validated LC-MS/MS method for Treprostinil in human plasma utilized protein precipitation.[1][2] This suggests that with proper chromatographic separation and MS optimization, this simpler method can be effective.
Validated LC-MS/MS Method Parameters for Treprostinil
The following parameters are based on a published validated method for the quantification of Treprostinil in human plasma.[1][2]
Liquid Chromatography:
| Parameter | Setting |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A suitable gradient to separate Treprostinil from matrix components. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Multiple Reaction Monitoring (MRM) Transition | Precursor Ion (Q1) > Product Ion (Q3) - Specific m/z values need to be optimized for the instrument used. |
| Key Source Parameters | Optimize nebulizer gas, heater gas, spray voltage, and source temperature for maximal Treprostinil signal. |
Method Performance:
| Parameter | Result |
| Linearity Range | 0.25 - 75.0 ng/mL[2] |
| Intra-assay Precision (%CV) | 1.16 - 3.34%[2] |
| Inter-assay Precision (%CV) | 1.11 - 4.58%[2] |
| Accuracy (%) | 92.97 - 107.87%[2] |
Visualizations
Caption: A typical experimental workflow for Treprostinil analysis.
Caption: A decision tree for troubleshooting matrix effects.
References
- 1. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting ion suppression in Treprostinil quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Treprostinil using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of ion suppression when quantifying Treprostinil?
Ion suppression in the LC-MS analysis of Treprostinil is a common issue that can lead to inaccurate and unreliable results. The primary causes are co-eluting endogenous matrix components from biological samples like plasma or serum. These components can interfere with the ionization of Treprostinil in the mass spectrometer's ion source, leading to a decreased signal intensity.
The most common culprits include:
-
Phospholipids: These are abundant in biological membranes and are a major source of ion suppression in electrospray ionization (ESI).[1]
-
Salts and buffers: High concentrations of salts from the sample or buffers used in sample preparation can reduce the efficiency of the ESI process.
-
Other endogenous molecules: Other small molecules and metabolites present in the biological matrix can also co-elute with Treprostinil and cause ion suppression.
Q2: How can I identify if ion suppression is affecting my Treprostinil analysis?
There are two primary methods to assess for the presence of ion suppression:
-
Post-Column Infusion: In this method, a constant flow of a standard solution of Treprostinil is infused into the LC flow path after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. A dip in the baseline signal at the retention time of any co-eluting matrix components indicates ion suppression.
-
Post-Extraction Spike: This involves comparing the signal intensity of Treprostinil in a neat solution to the signal intensity of Treprostinil spiked into a blank matrix extract after the sample preparation process. A lower signal in the matrix sample indicates ion suppression.
Q3: What is a suitable internal standard (IS) for Treprostinil quantification?
A stable isotope-labeled (SIL) internal standard of Treprostinil is the ideal choice as it has the same physicochemical properties as the analyte and will be affected by ion suppression in the same way. However, if a SIL-IS is not available, a structural analog can be used. A validated method has been published using 6-keto Prostaglandin F1α-d4 as an internal standard for Treprostinil quantification.[2][3] This is a suitable choice due to its structural similarity to Treprostinil.
Troubleshooting Guides
Problem 1: Low or inconsistent recovery of Treprostinil.
-
Possible Cause 1: Inefficient sample preparation.
-
Troubleshooting: The choice of sample preparation method is critical for achieving high and consistent recovery. Protein precipitation is a simple and common method, but it may not be sufficient to remove all interfering substances. Consider optimizing your current method or switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). A study on Treprostinil quantification using protein precipitation reported high recovery (104.25% - 110.66%), suggesting this method can be effective if properly optimized.[2]
-
-
Possible Cause 2: Analyte adsorption.
-
Troubleshooting: Treprostinil may adsorb to plasticware, especially at low concentrations. Using low-binding tubes and pipette tips can help to minimize this issue.
-
-
Possible Cause 3: pH of the extraction solvent.
-
Troubleshooting: The pH of the sample and extraction solvent can significantly impact the recovery of acidic compounds like Treprostinil. Ensure the pH is optimized to maintain Treprostinil in a state that is favorable for extraction into the chosen solvent.
-
Problem 2: Poor peak shape or shifting retention times.
-
Possible Cause 1: Suboptimal chromatographic conditions.
-
Troubleshooting: Review and optimize your LC method. This includes the mobile phase composition, gradient profile, flow rate, and column temperature. A published method for Treprostinil utilizes a C18 column with a gradient of water and acetonitrile with 0.1% formic acid.[2]
-
-
Possible Cause 2: Column degradation.
-
Troubleshooting: Ensure your analytical column is not degraded or clogged. A guard column can help to extend the life of your analytical column. If you observe a sudden change in peak shape or retention time, it may be time to replace the column.
-
-
Possible Cause 3: Matrix effects.
-
Troubleshooting: As discussed in the FAQs, matrix effects can impact chromatography. Improving the sample cleanup procedure can often resolve issues with peak shape and retention time variability.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Treprostinil Quantification
| Sample Preparation Technique | Typical Recovery | Effectiveness in Removing Phospholipids | Potential for Ion Suppression |
| Protein Precipitation (PPT) | High (A study on Treprostinil reported >100%[2]) | Low | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | High | Low |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is adapted from a validated method for the quantification of Treprostinil in serum and plasma.[2][3]
-
Sample Preparation:
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 6-keto Prostaglandin F1α-d4).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
-
Centrifugation:
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: Liquid-Liquid Extraction (LLE) - Representative Protocol
This is a representative protocol based on general LLE principles for acidic drugs.
-
Sample Preparation:
-
To 100 µL of plasma or serum, add 10 µL of the internal standard.
-
Add 50 µL of 1M HCl to acidify the sample.
-
Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
-
Extraction:
-
Vortex the mixture for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
-
Organic Layer Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Protocol 3: Solid-Phase Extraction (SPE) - Representative Protocol
This is a representative protocol using a mixed-mode anion exchange SPE cartridge.
-
Column Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
To 100 µL of plasma or serum, add 10 µL of internal standard and 400 µL of 4% phosphoric acid in water.
-
Load the entire sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 25 mM ammonium acetate in water, followed by 1 mL of methanol.
-
-
Elution:
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness.
-
Reconstitute in 100 µL of mobile phase.
-
-
Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Mandatory Visualization
Caption: Treprostinil signaling pathway.
Caption: Troubleshooting workflow for ion suppression.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Liquid Chromatography (LC) Gradient for Treprostinil and its Internal Standard: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing and troubleshooting the liquid chromatography (LC) gradient for the analysis of Treprostinil and its internal standard. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in developing an LC method for Treprostinil?
A1: The main challenge lies in achieving adequate retention and good peak shape for Treprostinil, which is a relatively polar compound. Additionally, ensuring baseline resolution from its internal standard and any matrix components is crucial for accurate quantification, particularly at low concentrations in biological samples.
Q2: What are the recommended types of internal standards for Treprostinil analysis?
A2: The most suitable internal standards for LC-MS/MS analysis of Treprostinil are stable isotope-labeled (SIL) analogs, such as deuterated Treprostinil (e.g., Treprostinil-d7). These standards have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience similar matrix effects, which leads to more accurate and precise quantification. Another option that has been successfully used is 6-keto Prostaglandin F1α-d4, a deuterated analog of a related prostaglandin.[1]
Q3: Why is a gradient elution typically preferred over an isocratic elution for Treprostinil analysis?
A3: A gradient elution is often preferred for several reasons. Firstly, it allows for the efficient elution of both the relatively polar Treprostinil and potentially less polar matrix components within a reasonable run time. Secondly, a gradient can help to sharpen peaks, improving sensitivity and resolution. Finally, when analyzing complex biological matrices, a gradient can effectively separate the analytes of interest from a multitude of endogenous substances, reducing the risk of ion suppression or enhancement in mass spectrometry.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the optimization of an LC gradient for Treprostinil and its internal standard.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between Treprostinil's carboxylic acid group and active sites on the stationary phase (e.g., residual silanols). | - Optimize Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using 0.1% formic acid) can suppress the ionization of the carboxylic acid group, reducing peak tailing. - Use a High-Purity, End-Capped Column: Employ a modern, high-purity silica-based C18 column with effective end-capping to minimize silanol interactions. |
| Poor Peak Shape (Fronting) | Sample overload or injection of the sample in a solvent significantly stronger than the initial mobile phase. | - Reduce Sample Concentration: Dilute the sample to an appropriate concentration to avoid overloading the column. - Match Sample Solvent to Initial Mobile Phase: Dissolve or dilute the sample in a solvent that is of similar or weaker eluotropic strength than the starting gradient conditions. |
| Co-elution or Poor Resolution of Treprostinil and Internal Standard | Inappropriate gradient slope or starting/ending organic solvent percentage. | - Adjust Gradient Slope: A shallower gradient (slower increase in organic solvent) will increase the separation time and can improve the resolution between closely eluting peaks. - Optimize Initial and Final %B: Adjust the starting percentage of the organic solvent (%B) to ensure good retention of both analytes on the column. Modify the final %B and the subsequent hold time to ensure complete elution of all components. |
| Inconsistent Retention Times | Inadequate column equilibration between injections, fluctuations in mobile phase composition, or temperature variations. | - Ensure Sufficient Equilibration: Increase the post-run equilibration time to ensure the column returns to the initial conditions before the next injection. - Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure proper mixing. - Use a Column Oven: Maintain a constant column temperature using a thermostatically controlled column compartment. |
| Low Signal Intensity (Ion Suppression) | Co-eluting matrix components interfering with the ionization of Treprostinil and/or the internal standard in the mass spectrometer source. | - Improve Chromatographic Separation: Optimize the LC gradient to separate the analytes from the interfering matrix components. - Enhance Sample Preparation: Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction) to remove a larger portion of the matrix before LC-MS analysis. |
Experimental Protocols
LC-MS/MS Method for the Quantification of Treprostinil in Human Plasma
This protocol is adapted from a validated bioanalytical method.[1]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (e.g., 6-keto Prostaglandin F1α-d4 at a suitable concentration).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for analysis.
2. LC-MS/MS Parameters
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II UHPLC or equivalent |
| Column | Zorbax RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 | |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Treprostinil: [M-H]⁻ → fragment ions Internal Standard: [M-H]⁻ → fragment ions |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Capillary Voltage | 3500 V |
Data Presentation
Table 1: System Suitability Parameters for Treprostinil Analysis
| Parameter | Acceptance Criteria | Typical Result |
| Peak Asymmetry (Tailing Factor) | 0.8 - 1.5 | 1.2 |
| Theoretical Plates | > 5000 | 8500 |
| Retention Time RSD | < 2% | 0.5% |
| Peak Area RSD | < 5% | 1.8% |
Table 2: Bioanalytical Method Validation Summary for Treprostinil in Human Plasma
| Parameter | Concentration (ng/mL) | Acceptance Criteria | Result |
| Linearity (r²) | 0.1 - 100 | ≥ 0.99 | 0.998 |
| Accuracy (% Bias) | LLOQ (0.1) | ± 20% | 5.2% |
| LQC (0.3) | ± 15% | -3.1% | |
| MQC (10) | ± 15% | 1.5% | |
| HQC (80) | ± 15% | -0.8% | |
| Precision (%RSD) | LLOQ (0.1) | ≤ 20% | 8.7% |
| LQC (0.3) | ≤ 15% | 6.2% | |
| MQC (10) | ≤ 15% | 4.5% | |
| HQC (80) | ≤ 15% | 3.1% | |
| Extraction Recovery (%) | LQC (0.3) | Consistent and reproducible | 88.5% |
| HQC (80) | Consistent and reproducible | 91.2% |
LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control.
Visualizations
Caption: Workflow for LC Gradient Optimization.
Caption: Overall Analytical Workflow for Treprostinil.
References
Technical Support Center: Optimizing Treprostinil-13C2,d1 Mass Spectrometry Assays
Welcome to the technical support center for the analysis of Treprostinil-13C2,d1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the signal intensity of this stable isotope-labeled internal standard in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low signal intensity for this compound?
A1: The most frequent causes of low signal intensity for this compound include suboptimal ion source parameters, matrix effects from the biological sample, and inefficient sample preparation. It is crucial to ensure that the mass spectrometer is properly tuned for the specific mass-to-charge ratio (m/z) of this compound and that the sample is sufficiently clean to minimize ion suppression.
Q2: Can the sample preparation method affect the signal intensity of my internal standard?
A2: Absolutely. An inappropriate or poorly optimized sample preparation protocol can lead to significant loss of the analyte and internal standard, resulting in low signal intensity. For Treprostinil analysis in plasma or serum, protein precipitation is a common and effective first step to remove the bulk of matrix proteins.[1] However, for cleaner samples and potentially better signal-to-noise ratios, solid-phase extraction (SPE) is a highly effective alternative.
Q3: How do I minimize matrix effects when analyzing this compound in complex biological samples?
A3: To minimize matrix effects, which occur when co-eluting substances from the sample matrix interfere with the ionization of the analyte and internal standard, several strategies can be employed. These include:
-
Improving sample cleanup: Utilizing techniques like solid-phase extraction (SPE) can provide a cleaner sample compared to simple protein precipitation.
-
Optimizing chromatography: Adjusting the liquid chromatography (LC) gradient to separate this compound from interfering matrix components is critical.
-
Diluting the sample: If the concentration of the analyte is sufficient, diluting the sample can reduce the concentration of matrix components and thereby lessen their impact on ionization.
Q4: What are the key mass spectrometer parameters to optimize for this compound?
A4: The most critical mass spectrometer parameters to optimize for maximizing the signal intensity of this compound include:
-
Ion Source Parameters: Capillary voltage, nebulizer gas pressure, and source temperature all play a significant role in the efficiency of ionization and desolvation.
-
Compound-Specific Parameters: Declustering potential (DP) and collision energy (CE) are crucial for maximizing the precursor ion signal and achieving efficient fragmentation for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
This guide provides a systematic approach to troubleshooting low or absent signal for your internal standard.
Troubleshooting workflow for low signal intensity.
Step-by-Step Troubleshooting:
-
Verify Mass Spectrometer Performance:
-
Ensure the mass spectrometer is calibrated and has passed all system suitability tests.
-
Infuse a freshly prepared solution of this compound directly into the mass spectrometer to confirm that the instrument can detect the compound. If no signal is observed, there may be an issue with the instrument itself.
-
-
Review Internal Standard Preparation and Storage:
-
Confirm that the concentration of the this compound working solution is correct.
-
Verify that the internal standard has been stored correctly to prevent degradation.
-
-
Evaluate Sample Preparation Procedure:
-
Review your sample preparation protocol for any potential sources of analyte loss.
-
Consider performing a recovery experiment to determine the efficiency of your extraction method.
-
-
Optimize Mass Spectrometer Parameters:
-
Systematically optimize ion source and compound-specific parameters as detailed in the experimental protocols section below.
-
Issue 2: High Variability in this compound Signal
High variability in the internal standard signal across a batch of samples can compromise the accuracy of your quantitative results.
Troubleshooting workflow for high signal variability.
Step-by-Step Troubleshooting:
-
Assess Injection Precision:
-
Inject the same standard solution multiple times to check the reproducibility of the autosampler and the stability of the mass spectrometer's response. A high coefficient of variation (%CV) may indicate an issue with the injection system.
-
-
Investigate Matrix Effects:
-
Prepare a set of post-extraction spiked samples by adding this compound to the extracted matrix from blank samples. Compare the signal intensity to that of the internal standard in a neat solution. A significant difference suggests the presence of matrix effects.
-
-
Evaluate LC Performance:
-
Examine the peak shape of this compound. Poor peak shape can lead to inconsistent integration and high variability.
-
Ensure that the retention time is stable across all injections. A drifting retention time may indicate a problem with the LC column or mobile phases.
-
Data Presentation: Optimizing Mass Spectrometer Parameters
The following tables provide representative data on how key mass spectrometer parameters can be optimized to enhance the signal intensity of prostaglandin analogs. While this data was generated for Prostaglandin E2, the principles are directly applicable to the optimization of this compound.
Table 1: Effect of Declustering Potential on Signal Intensity
| Declustering Potential (V) | Relative Signal Intensity (%) |
| -20 | 85 |
| -30 | 95 |
| -40 | 100 |
| -50 | 98 |
| -60 | 90 |
| -70 | 75 |
| -80 | 60 |
| -90 | 45 |
| -100 | 30 |
Data adapted from a study on the optimization of specialized pro-resolving mediators, including prostaglandins.[2] The optimal declustering potential is the voltage that maximizes the signal of the precursor ion without causing fragmentation in the ion source.
Table 2: Effect of Collision Energy on Fragment Ion Intensity
| Collision Energy (eV) | Relative Intensity of Fragment Ion (%) |
| -10 | 20 |
| -15 | 60 |
| -20 | 95 |
| -25 | 100 |
| -30 | 80 |
| -35 | 65 |
| -40 | 50 |
This table illustrates the typical relationship between collision energy and the intensity of a specific fragment ion used for quantification. The optimal collision energy is that which produces the most intense and stable fragment ion signal.
Table 3: Effect of Nebulizer Gas Pressure on Signal Intensity
| Nebulizer Gas Pressure (psi) | Relative Signal Intensity (%) |
| 20 | 70 |
| 30 | 85 |
| 40 | 100 |
| 50 | 95 |
| 60 | 80 |
This table shows a representative optimization of the nebulizer gas pressure. The optimal pressure will depend on the liquid flow rate and the specific geometry of the ion source.
Experimental Protocols
Protocol 1: Sample Preparation of Treprostinil from Human Plasma using Protein Precipitation
This protocol is adapted from a validated method for the quantification of Treprostinil in human plasma.[1]
-
Sample Thawing: Thaw frozen human plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of a 100 ng/mL solution of this compound in methanol.
-
Protein Precipitation: Add 900 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 15 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Optimization of Mass Spectrometer Parameters
This protocol describes a general procedure for optimizing key mass spectrometer parameters for this compound.
-
Prepare a Tuning Solution: Prepare a solution of this compound at a concentration of approximately 100 ng/mL in a solvent mixture that mimics the mobile phase composition at the expected elution time of the analyte.
-
Direct Infusion: Infuse the tuning solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Optimize Ion Source Parameters:
-
Capillary Voltage: While monitoring the signal intensity of the precursor ion for this compound, adjust the capillary voltage in small increments (e.g., 0.1 kV) to find the voltage that provides the maximum signal.
-
Nebulizer Gas Pressure: Vary the nebulizer gas pressure to find the setting that yields the highest and most stable signal.
-
Source Temperature: Adjust the source temperature to optimize desolvation and ionization.
-
-
Optimize Compound-Specific Parameters:
-
Declustering Potential (DP): Ramp the declustering potential over a range (e.g., -20 to -100 V for negative ion mode) and identify the voltage that gives the maximum precursor ion intensity.
-
Collision Energy (CE): Select the precursor ion and ramp the collision energy to find the value that produces the most intense and stable fragment ion for quantification.
-
Signaling Pathway
Treprostinil is a prostacyclin analog that exerts its effects by binding to prostacyclin receptors (IP receptors) on the surface of cells, such as smooth muscle cells and platelets. This binding initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.
Treprostinil signaling pathway.
References
- 1. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor peak shape in Treprostinil chromatography
Welcome to the technical support center for Treprostinil chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues, particularly those related to poor peak shape during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic conditions for Treprostinil analysis using RP-HPLC?
A1: Successful analysis of Treprostinil is often achieved using reverse-phase HPLC (RP-HPLC) with a C18 column. Key parameters from validated methods include a mobile phase consisting of a buffer and an organic modifier, with detection typically in the low UV range. For example, one method uses a mobile phase of methanol and 0.1% orthophosphoric acid in an 20:80 v/v ratio with a flow rate of 1.0 mL/min and UV detection at 223 nm.[1] Another validated method employed a mobile phase of 0.1% orthophosphoric acid and methanol in a 60:40 v/v ratio at a flow rate of 1.2 mL/min, with detection at 288 nm.[2]
Q2: My Treprostinil peak is tailing. What are the common causes and solutions?
A2: Peak tailing in Treprostinil chromatography can be caused by several factors, often related to secondary interactions with the stationary phase or issues with the mobile phase.[3][4]
-
Silanol Interactions: Residual silanol groups on the silica-based column can interact with polar functional groups on the Treprostinil molecule, causing tailing.[3][5]
-
Solution: Operate the mobile phase at a lower pH (e.g., around 2.5-4.0) to suppress the ionization of silanol groups.[6][7] The use of an acidic modifier like orthophosphoric acid is common in Treprostinil methods for this reason.[1][2] Using a highly deactivated or end-capped column can also minimize these interactions.[4]
-
-
Mobile Phase pH: If the mobile phase pH is too close to the pKa of Treprostinil, both ionized and non-ionized forms may exist, leading to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[8]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak tailing.[9]
-
Solution: Reduce the injection volume or dilute the sample.[9]
-
Q3: I am observing peak fronting for my Treprostinil peak. What could be the issue?
A3: Peak fronting is less common than tailing but can occur due to several reasons.[5]
-
Column Overload: This is a primary cause of peak fronting.[10]
-
Solution: Dilute your sample or decrease the injection volume.[10]
-
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting. Treprostinil is often dissolved in a mixture of methanol and water.[11]
-
Solution: Ensure your sample is completely dissolved in a solvent that is compatible with, or identical to, the mobile phase.
-
-
Column Collapse: A physical change in the column bed can also cause fronting.[9]
-
Solution: This is often irreversible, and the column may need to be replaced.[9]
-
Q4: My Treprostinil peak is split. How can I troubleshoot this?
A4: Split peaks can arise from both chemical and physical issues within the chromatographic system.[12]
-
Disrupted Sample Path: A void in the column packing or a blocked frit at the column inlet can cause the sample to travel through different paths, resulting in a split peak.[13][14]
-
Solution: If a guard column is used, remove it to see if the problem resolves. If the analytical column is the issue, it may need to be replaced.[15]
-
-
Sample Solvent Incompatibility: A significant mismatch between the sample solvent and the mobile phase can cause peak splitting.
-
Solution: Prepare your sample in the mobile phase whenever possible.[8]
-
-
Co-eluting Impurity: It's possible that the split peak is actually two closely eluting compounds.
-
Solution: Adjust the mobile phase composition or gradient to improve resolution.[13]
-
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing for Treprostinil.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing issues.
Guide 2: Addressing Broad Peaks
A broad peak can compromise resolution and sensitivity. Here’s how to address it.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Deterioration | Replace the column with a new one of the same type.[8] | A sharp, efficient peak should be restored. |
| Large Extra-Column Volume | Minimize tubing length and internal diameter between the injector, column, and detector.[3] | Peak width should decrease. |
| Inappropriate Mobile Phase | An initial trial with a mobile phase of Methanol:Water (50:50 v/v) resulted in a broad peak for Treprostinil.[2] | Optimization of the mobile phase is necessary. |
| Sample Overload | Reduce the amount of sample injected by either lowering the volume or diluting the sample.[8] | Peak should become sharper and more symmetrical. |
Experimental Protocols
Protocol 1: RP-HPLC Method for Treprostinil Analysis[1]
This protocol is based on a validated method for the determination of Treprostinil in bulk form.
-
Instrumentation: Shimadzu UFLC with a PDA detector.
-
Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A filtered and degassed mixture of Methanol and 0.1% Ortho-phosphoric acid (20:80 v/v). The pH of the mobile phase was adjusted to 4.0.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Detection Wavelength: 223 nm.
-
Diluent: Mobile phase.
-
Standard Preparation: A standard stock solution of 1000 µg/mL was prepared by dissolving 10 mg of Treprostinil in 10 mL of mobile phase. This was further diluted to working concentrations.
Protocol 2: Stability-Indicating RP-HPLC Method[2]
This protocol was developed to be a stability-indicating method for Treprostinil.
-
Instrumentation: Waters 2695 HPLC with a PDA detector 2996.
-
Column: ZORBAX Eclipse, XDB-C18 (150 x 4.6 mm, 5 µm).
-
Mobile Phase: A filtered and degassed mixture of 0.1% Ortho-phosphoric acid and Methanol (60:40 v/v).
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 288 nm.
-
Diluent: Methanol and Water (50:50 v/v).
-
Standard Preparation: A standard stock solution of 100 µg/mL was prepared by dissolving 5 mg of Treprostinil in 50 mL of diluent. This was sonicated for 10 minutes and then diluted to working concentrations.
Data Presentation
Table 1: Comparison of Optimized Chromatographic Conditions for Treprostinil
| Parameter | Method 1 [1] | Method 2 [2] | Method 3 [11] |
| Column | Phenomenex Luna C18 (250x4.6mm, 5µm) | ZORBAX Eclipse, XDB-C18 (150x4.6mm, 5µm) | Agilent Express C18 (150x4.6mm, 5µm) |
| Mobile Phase | Methanol: 0.1% OPA (20:80 v/v) | 0.1% OPA: Methanol (60:40 v/v) | 0.01N KH2PO4 buffer : Diluent (36.35:63.35 v/v) |
| pH | 4.0 | Not Specified | 4.8 |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.04 mL/min |
| Detection (UV) | 223 nm | 288 nm | Not Specified |
| Retention Time | 3.06 min | 2.232 min | Not Specified |
| Temperature | Ambient | 30 °C | 31.4 °C |
Table 2: System Suitability Parameters from a Validated Method[2]
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | NMT 2.0 | 1.2 |
| Theoretical Plates | NLT 2000 | 4862 |
Visualization of Experimental Workflow
Sample Preparation and Analysis Workflow
The following diagram illustrates a typical workflow for the preparation and analysis of a Treprostinil sample.
Caption: General workflow for Treprostinil sample preparation and analysis.
References
- 1. ajrcps.com [ajrcps.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. uhplcs.com [uhplcs.com]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. acdlabs.com [acdlabs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. uhplcs.com [uhplcs.com]
- 13. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 14. agilent.com [agilent.com]
- 15. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Stability of Treprostinil-13C2,d1 in various biological matrices
This technical support center provides guidance and answers to frequently asked questions regarding the stability of Treprostinil-13C2,d1 in various biological matrices. The information is intended for researchers, scientists, and drug development professionals.
Note on this compound Stability
Specific stability data for the isotopically labeled this compound are not extensively published. However, isotopic labeling is not expected to significantly alter the chemical stability of the molecule. Therefore, the stability of this compound is presumed to be comparable to that of unlabeled Treprostinil. The data and recommendations provided herein are based on published studies of Treprostinil.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for stock solutions of this compound?
A1: Stock solutions of Treprostinil in 75:25 water:acetonitrile have a shelf life of 30 days.[1] For long-term storage, it is advisable to follow the manufacturer's recommendations, which typically involve storage at -20°C or -80°C.
Q2: How stable is this compound in human plasma/serum at room temperature?
A2: Treprostinil is stable in human serum for at least 24 hours at room temperature.[1] To minimize the potential for degradation, it is recommended to process samples as quickly as possible or store them at lower temperatures.
Q3: Can I store samples containing this compound at 4°C?
A3: Yes, Treprostinil is stable in human serum for at least 7 days when stored at 4°C.[1]
Q4: What are the long-term storage conditions for biological samples containing this compound?
A4: For long-term storage, it is recommended to keep biological samples at -80°C. Treprostinil has been shown to be stable in human serum for at least 1 year at -80°C.[1] Storage at -20°C is also an option, with stability demonstrated for at least 5 months.[1]
Q5: Is this compound susceptible to freeze-thaw degradation?
A5: Treprostinil is stable for at least three freeze-thaw cycles when samples are frozen at -20°C or -80°C.[1] However, to ensure sample integrity, it is best to minimize the number of freeze-thaw cycles.
Q6: In which biological matrices has the stability of Treprostinil been evaluated?
A6: The stability of Treprostinil has been thoroughly evaluated in rat serum, human serum, and human plasma.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low recovery of this compound in plasma/serum samples. | Sample degradation due to improper storage. | Ensure samples are stored at -80°C for long-term storage and limit freeze-thaw cycles.[1] For short-term storage, use 4°C for up to 7 days or room temperature for no longer than 24 hours.[1] |
| Inefficient extraction from the biological matrix. | The extraction recovery of treprostinil from biological samples should be high (e.g., 104.25% - 110.66%).[1] If recovery is low, optimize the extraction procedure. | |
| Inconsistent results between replicate samples. | Variability in sample handling and storage. | Standardize sample handling procedures. Ensure all samples are treated identically from collection to analysis. |
| Matrix effects in the analytical method (e.g., LC-MS/MS). | Evaluate and minimize matrix effects by optimizing the sample preparation and chromatographic conditions. | |
| Apparent degradation of this compound in freshly prepared standards. | Instability in the solvent used for stock or working solutions. | Prepare stock solutions in a suitable solvent mixture such as 75:25 water:acetonitrile.[1] |
Experimental Protocols
Protocol for Assessing Short-Term and Long-Term Stability of this compound in Human Plasma
This protocol is based on a validated bioanalytical method for Treprostinil.[1]
1. Preparation of Spiked Plasma Samples:
-
Obtain a pool of human plasma.
-
Spike the plasma with this compound at low and high quality control (QC) concentrations.
-
Aliquot the spiked plasma into appropriate storage vials.
2. Stability Assessment:
-
Short-Term Stability (Room Temperature): Store spiked QC samples at room temperature for a defined period (e.g., 24 hours).[1]
-
Short-Term Stability (Refrigerated): Store spiked QC samples at 4°C for a defined period (e.g., 7 days).[1]
-
Long-Term Stability: Store spiked QC samples at -20°C and -80°C for extended periods (e.g., 1, 5, and 12 months).[1]
-
Freeze-Thaw Stability: Subject spiked QC samples to multiple (e.g., three) freeze-thaw cycles. A freeze-thaw cycle consists of freezing the samples at -20°C or -80°C and then thawing them at room temperature.[1]
3. Sample Analysis:
-
At each time point, retrieve the stability samples.
-
Prepare freshly spiked calibration standards and QC samples for comparison.
-
Extract this compound from the plasma samples using a validated extraction method (e.g., protein precipitation or liquid-liquid extraction).
-
Analyze the samples using a validated LC-MS/MS method.
4. Data Evaluation:
-
Calculate the concentration of this compound in the stability samples against the freshly prepared calibration curve.
-
Compare the mean concentration of the stability samples to the nominal concentration.
-
The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
Data Presentation
Table 1: Stability of Treprostinil in Human Serum [1]
| Storage Condition | Duration | Stability (% of Nominal Concentration) |
| Room Temperature | 24 hours | Within ±15% |
| 4°C | 7 days | Within ±15% |
| -20°C | 1 month | Within ±15% |
| -20°C | 5 months | Within ±15% |
| -80°C | 1 month | Within ±15% |
| -80°C | 1 year | Within ±15% |
| 3 Freeze-Thaw Cycles (-20°C) | N/A | Within ±15% |
| 3 Freeze-Thaw Cycles (-80°C) | N/A | Within ±15% |
Diagrams
Caption: Experimental workflow for assessing the stability of this compound.
References
Technical Support Center: Treprostinil Bioanalytical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Treprostinil bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common bioanalytical methods for Treprostinil quantification?
A1: The most common and robust method for the quantification of Treprostinil in biological matrices (e.g., plasma, serum) is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for accurately measuring the low concentrations of Treprostinil typically found in clinical and preclinical studies.
Q2: What are the potential sources of interference in a Treprostinil LC-MS/MS assay?
A2: Potential sources of interference can be broadly categorized as:
-
Endogenous Compounds: Structurally related compounds like other prostaglandins and lipids can potentially interfere.
-
Metabolites: Treprostinil is metabolized in the liver, primarily by the enzyme CYP2C8.[1][2] While its metabolites are largely inactive, they could theoretically interfere with the assay if they have similar mass-to-charge ratios and are not chromatographically separated.
-
Co-administered Drugs: Drugs that are also metabolized by CYP2C8 can act as inhibitors and may interfere with Treprostinil metabolism and potentially the bioanalytical assay.
-
Excipients: Components of the drug formulation can cause matrix effects.
-
Matrix Effects: Components of the biological matrix itself (e.g., phospholipids, salts) can suppress or enhance the ionization of Treprostinil, leading to inaccurate results.[3][4][5] Hemolysis and lipemia are common matrix-related issues.[6][7]
Q3: How can I minimize matrix effects in my assay?
A3: Minimizing matrix effects is critical for accurate and reproducible results. Strategies include:
-
Effective Sample Preparation: Use techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances.[8]
-
Chromatographic Separation: Optimize the LC method to ensure Treprostinil is well-separated from any co-eluting matrix components.
-
Use of an appropriate Internal Standard (IS): A stable isotope-labeled internal standard of Treprostinil is ideal as it will behave similarly to the analyte during sample preparation and ionization, thus compensating for matrix effects.
-
Dilution: Diluting the sample with a clean matrix or solvent can reduce the concentration of interfering substances.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
Possible Causes:
-
Column Overload: Injecting too much sample onto the column.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Treprostinil and its interaction with the column.
-
Column Contamination or Degradation: Buildup of matrix components on the column.
-
Secondary Interactions: Interaction of the analyte with active sites on the column packing material.
Troubleshooting Steps:
-
Reduce Injection Volume: Inject a smaller volume of the sample to see if the peak shape improves.
-
Optimize Mobile Phase: Adjust the pH of the mobile phase. For acidic compounds like Treprostinil, a lower pH can improve peak shape.
-
Wash or Replace Column: Wash the column with a strong solvent to remove contaminants. If the problem persists, replace the column.
-
Use a Different Column: Consider a column with a different chemistry or end-capping to minimize secondary interactions.
Issue 2: Inaccurate or Inconsistent Results (Poor Precision and Accuracy)
Possible Causes:
-
Matrix Effects: Ion suppression or enhancement.
-
Inconsistent Sample Preparation: Variability in extraction recovery.
-
Instability of Analyte: Degradation of Treprostinil in the biological matrix or during sample processing.
-
Instrument Contamination: Carryover from previous injections.
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement. Analyze samples from at least six different sources of the biological matrix to assess variability.
-
Optimize Sample Preparation: Ensure the sample preparation method is robust and reproducible. Validate the method for recovery and matrix effects according to regulatory guidelines.
-
Assess Analyte Stability: Conduct stability experiments at various conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage) to ensure Treprostinil is stable.
-
Implement a Thorough Wash Method: Use a strong wash solvent in the autosampler and between injections to prevent carryover.
Issue 3: No or Low Signal for Treprostinil
Possible Causes:
-
Instrument Malfunction: Issues with the mass spectrometer, such as detector failure or incorrect tuning.
-
Incorrect MS/MS Transitions: Using the wrong precursor or product ions.
-
Poor Ionization: Suboptimal ion source conditions (e.g., temperature, gas flows).
-
Sample Preparation Failure: Complete loss of analyte during extraction.
Troubleshooting Steps:
-
Check Instrument Performance: Infuse a tuning solution to ensure the mass spectrometer is functioning correctly.
-
Verify MS/MS Transitions: Confirm the mass-to-charge ratios for the precursor and product ions of Treprostinil. The precursor ion for Treprostinil is typically [M-H]⁻ at m/z 389.2.
-
Optimize Ion Source Parameters: Systematically adjust source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for Treprostinil.
-
Review Sample Preparation Procedure: Spike a known amount of Treprostinil into a blank matrix and process it to check for recovery.
Quantitative Data Summary
Table 1: Common LC-MS/MS Parameters for Treprostinil Analysis
| Parameter | Typical Value | Reference |
| Precursor Ion (m/z) | 389.2 ([M-H]⁻) | |
| Product Ion 1 (m/z) | 371.2 (Quantifier) | |
| Product Ion 2 (m/z) | 163.1 (Qualifier) | |
| Internal Standard | Treprostinil-d4 | |
| IS Precursor Ion (m/z) | 393.2 ([M-H]⁻) | |
| IS Product Ion (m/z) | 375.2 | |
| Ionization Mode | Negative Electrospray (ESI-) | |
| Lower Limit of Quantification (LLOQ) | 0.05 - 1 ng/mL | [9] |
Table 2: Potential Interferences and their Management
| Interfering Substance | Potential Impact | Mitigation Strategy |
| Endogenous Prostaglandins | Isobaric interference (same nominal mass) | High-resolution mass spectrometry can differentiate based on exact mass. Chromatographic separation is crucial. |
| Phospholipids | Ion suppression | Use of phospholipid removal plates/cartridges during sample preparation. Optimize chromatography to separate from the analyte. |
| Gemfibrozil (CYP2C8 inhibitor) | Increased Treprostinil plasma concentrations, potentially leading to overestimation if metabolism is inhibited in vivo. | While not a direct analytical interference, it's a critical consideration for pharmacokinetic studies. Document co-medications. Specific analytical interference is unlikely if chromatographically separated.[10][11] |
| Hemolysis | Can cause ion suppression or enhancement, and release of interfering substances.[6][7] | Visually inspect samples for hemolysis. Use fresh samples. Develop and validate the method with hemolyzed plasma to assess the impact. |
| Lipemia | Can cause ion suppression and affect extraction efficiency.[6][12] | Centrifuge samples at high speed to pellet lipids. Use lipid removal products. Validate the method with lipemic plasma. |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of Treprostinil in Human Plasma
This protocol is a representative example and should be optimized and validated for specific laboratory conditions.
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., Treprostinil-d4 at 100 ng/mL).
-
Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80% Mobile Phase A, 20% Mobile Phase B).
-
Vortex to mix and centrifuge briefly before injection.
2. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI) in negative mode.
-
Source Parameters:
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Visualizations
Caption: Treprostinil signaling pathway.
Caption: LC-MS/MS sample preparation workflow.
Caption: Troubleshooting logic for inaccurate results.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. researchgate.net [researchgate.net]
- 7. Educational Case: Hemolysis and Lipemia Interference With Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Pharmacokinetics and tolerability of LIQ861, a novel dry-powder formulation of treprostinil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of CYP2C8 by Acyl Glucuronides of Gemfibrozil and Clopidogrel: Pharmacological Significance, Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lipemia in the Plasma Sample Affects Fentanyl Measurements by Means of HPLC-MS2 after Liquid-Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Low recovery of Treprostinil-13C2,d1 during sample extraction
Technical Support Center: Treprostinil Analysis
Welcome to the technical support center for bioanalytical challenges. This guide provides detailed troubleshooting for issues related to the low recovery of Treprostinil and its stable isotope-labeled internal standard, Treprostinil-13C2,d1, during sample extraction.
Frequently Asked Questions (FAQs)
Q1: Why is my recovery of this compound low, even though it's a stable isotope-labeled internal standard?
Low recovery of a stable isotope-labeled internal standard (SIL-IS) like this compound is a critical issue because it indicates a fundamental problem with the sample extraction method itself. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it is expected to behave similarly during extraction. Therefore, significant loss of the internal standard suggests that the analyte (Treprostinil) is also being lost.
Common reasons for this include:
-
Suboptimal Extraction Chemistry: The pH, solvent choice, or sorbent chemistry may be incorrect for Treprostinil's properties, leading to its loss during the loading, washing, or elution steps.
-
Analyte Instability: Although Treprostinil is generally stable, it can be sensitive to pH, light, and temperature. Degradation during sample processing will result in low recovery.
-
Procedural Issues: Problems such as sample overloading on an SPE cartridge, inconsistent flow rates, or physical loss of sample during transfer steps can affect both the analyte and the internal standard.
-
Non-Specific Binding: Treprostinil may adsorb to container surfaces (e.g., plastic tubes, pipette tips) or filter membranes, especially if there are hydrophobic or electrostatic interactions.
Q2: How can I systematically troubleshoot low recovery in my Solid-Phase Extraction (SPE) protocol?
A systematic approach is essential to pinpoint where the analyte and internal standard are being lost. This involves analyzing the fractions from each step of the SPE process. The goal is to determine if the loss occurs during sample loading (breakthrough), the washing steps, or because of incomplete elution.
A recommended workflow is to process a standard solution (analyte and IS in a clean solvent) through the entire SPE procedure. Collect and analyze the following fractions:
-
Load Effluent: The solution that passes through the cartridge during sample loading.
-
Wash Effluent: The solvent that passes through during the wash steps.
-
Final Eluate: The intended final product containing the extracted analyte.
By quantifying the amount of this compound in each fraction, you can determine the exact step responsible for the loss.
Q3: What are the key physicochemical properties of Treprostinil that I should consider for extraction?
Understanding Treprostinil's properties is crucial for developing a robust extraction method.
| Property | Value / Characteristic | Implication for Extraction |
| Molecular Weight | 390.5 g/mol [1] | Standard molecular weight for a small molecule drug. |
| pKa (Strongest Acidic) | ~3.76[2] | Treprostinil is a carboxylic acid. At a pH > 5.76, it will be deprotonated (anionic and more water-soluble). At a pH < 1.76, it will be protonated (neutral and more organic-soluble). This is the most critical parameter for pH manipulation during SPE or LLE. |
| logP | ~3.5 - 4.1[2][3] | This value indicates that the neutral form of Treprostinil is quite lipophilic (hydrophobic) and will have a strong affinity for nonpolar organic solvents and reversed-phase (e.g., C18) SPE sorbents. |
| Solubility | Soluble in DMSO and ethanol.[4] Low water solubility (0.0073 g/L).[3] | The choice of reconstitution solvent after evaporation is important. Its low water solubility in the neutral form confirms its lipophilic nature. |
| Stability | Stable at neutral to basic pH (6.0-7.2).[5] Can be photosensitive. | Sample collection, storage, and extraction should ideally be performed under neutral or slightly basic conditions and protected from light to prevent degradation. Acidic conditions during extraction should be minimized in duration. |
Q4: Could the stability of this compound be an issue during sample extraction?
Yes, stability can be a significant factor. Treprostinil is more stable under neutral to basic conditions and can degrade under harsh acidic conditions or when exposed to light.[5] Since the stable isotope-labeled internal standard is structurally almost identical to the analyte, it will be susceptible to the same degradation pathways.
Recommendations:
-
pH Control: Maintain sample pH in the neutral range (6.0-7.2) during storage and initial processing steps.[5]
-
Light Protection: Protect samples from direct light throughout the collection and extraction process.
-
Temperature Control: Avoid excessive heat. If evaporation steps are necessary, use moderate temperatures.
-
Minimize Acid Exposure: If an acidic pH is required for extraction (e.g., to protonate the carboxylic acid for reversed-phase SPE or LLE), minimize the time the sample is exposed to the acidic environment.
Troubleshooting Guides & Protocols
Systematic Troubleshooting Workflow for Low Recovery
This workflow provides a logical sequence to identify the source of analyte and internal standard loss during your extraction procedure. It is essential to analyze the fractions from each step to pinpoint the problem.
Caption: Systematic workflow to diagnose the cause of low internal standard recovery.
Troubleshooting Guide for Solid-Phase Extraction (SPE)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Analyte in Load Effluent (Breakthrough) | Incorrect Sorbent: Sorbent is not retentive enough for Treprostinil (e.g., using normal-phase for an aqueous sample). | Use a reversed-phase (e.g., C18, Polymer) or mixed-mode cation exchange sorbent. |
| Incorrect pH: Sample pH is too high (>5.76), causing Treprostinil to be anionic and less retained on reversed-phase sorbents. | Adjust sample pH to ~3-4 (2 units below pKa) to ensure the carboxylic acid is protonated (neutral). | |
| Sample Solvent Too Strong: High percentage of organic solvent in the sample prevents retention. | Dilute the sample with a weak solvent (e.g., water or buffer) before loading. | |
| Flow Rate Too High: Insufficient residence time for interaction between analyte and sorbent. | Decrease the flow rate during sample loading. | |
| Cartridge Overload: Mass of analyte or matrix components exceeds the sorbent capacity. | Use a larger SPE cartridge or dilute the sample. | |
| Analyte in Wash Effluent | Wash Solvent Too Strong: The wash solvent is eluting the analyte along with interferences. | Decrease the organic strength of the wash solvent. For example, switch from 50% methanol to 10% methanol. |
| Incorrect pH: pH of the wash solution is high enough to deprotonate and elute Treprostinil. | Ensure the wash solvent pH is also acidic to maintain the neutral state of the analyte. | |
| Low Analyte in Final Eluate | Elution Solvent Too Weak: The solvent is not strong enough to disrupt the interaction between Treprostinil and the sorbent. | Increase the organic strength of the elution solvent (e.g., use a higher percentage of methanol or acetonitrile). Consider a stronger solvent like isopropanol. |
| Incorrect pH: Elution solvent pH is too low, keeping Treprostinil in its retained, neutral state. | Adjust elution solvent pH to be basic (e.g., add a small amount of ammonium hydroxide) to deprotonate Treprostinil, making it anionic and easier to elute from a reversed-phase sorbent. | |
| Insufficient Elution Volume: The volume of solvent is not enough to pass through the entire sorbent bed and elute all the analyte. | Increase the volume of the elution solvent. Consider using two smaller aliquots for elution. | |
| Sorbent Drying: For aqueous samples on polymeric sorbents, if the bed dries out after conditioning, it can lead to poor recovery due to dewetting. | Ensure the sorbent bed does not go dry between the equilibration and sample loading steps. |
Experimental Protocol: Example Reversed-Phase SPE Method
This protocol is a general guideline for extracting Treprostinil from a biological matrix like plasma. Optimization will be required.
Caption: A typical workflow for Solid-Phase Extraction (SPE) of Treprostinil.
References
Calibrator and quality control preparation for Treprostinil analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation of calibrators and quality controls for the analysis of Treprostinil.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for Treprostinil quantification in biological samples?
A1: The most common and sensitive method for quantifying Treprostinil in biological matrices such as plasma and serum is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] For bulk drug and pharmaceutical dosage forms, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection can also be employed.[4][5]
Q2: What are the typical concentration ranges for calibration curves in Treprostinil analysis?
A2: For LC-MS/MS analysis in biological matrices, a typical linear range is from 0.25 ng/mL to 75.0 ng/mL.[1][3] Some methods have achieved a lower limit of quantitation (LLOQ) as low as 0.01 ng/mL.[2] For RP-HPLC analysis of bulk drug, a linearity range of 10-60 µg/mL has been reported.[4]
Q3: What internal standard (IS) is recommended for Treprostinil analysis by LC-MS/MS?
A3: A suitable internal standard for Treprostinil analysis is 6-keto Prostaglandin F1α-d4.[1][3] While deuterated Treprostinil is another option, it can be more expensive.[1]
Q4: How should I prepare my biological samples for Treprostinil analysis?
A4: A common and effective method for preparing biological samples like plasma or serum is protein precipitation.[1][3] This is typically done using a cold solvent such as acetonitrile.
Q5: What are the stability considerations for Treprostinil in biological samples?
A5: Treprostinil is generally stable under various storage conditions. Studies have shown it to be stable in serum for 24 hours at room temperature, for 7 days at 4°C, and for extended periods at -20°C and -80°C (from 1 month up to a year).[1] It has also been shown to be stable through at least three freeze/thaw cycles.[1] Treprostinil is also noted to be chemically stable at room temperature and a neutral pH.[6]
Experimental Protocols
Protocol 1: Preparation of Treprostinil Calibrators and Quality Controls for LC-MS/MS Analysis
Objective: To prepare a series of calibrators and quality control (QC) samples for the quantification of Treprostinil in a biological matrix (e.g., human plasma).
Materials:
-
Treprostinil reference standard
-
Internal Standard (IS): 6-keto Prostaglandin F1α-d4
-
Biological matrix (e.g., drug-free human plasma)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Volumetric flasks and pipettes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Stock Solutions:
-
Treprostinil Stock (1 mg/mL): Accurately weigh 10 mg of Treprostinil reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of 6-keto Prostaglandin F1α-d4 in methanol.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the Treprostinil stock solution with methanol to prepare a series of working solutions at appropriate concentrations to cover the desired calibration range (e.g., 2.5 ng/mL to 750 ng/mL).
-
Prepare a working solution of the internal standard by diluting the IS stock solution with methanol to a final concentration of 100 ng/mL.
-
-
Preparation of Calibration Standards:
-
Spike the biological matrix with the Treprostinil working solutions to achieve final concentrations for the calibration curve. For example, to prepare a 75 ng/mL calibrator, add 10 µL of a 750 ng/mL working solution to 90 µL of the biological matrix.
-
Prepare a blank sample by adding 10 µL of methanol to 90 µL of the biological matrix.
-
-
Preparation of Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These should be prepared from a separate weighing of the Treprostinil reference standard if possible.
-
Spike the biological matrix with the appropriate working solutions to achieve the desired QC concentrations (e.g., 0.75 ng/mL for LQC, 30 ng/mL for MQC, and 60 ng/mL for HQC).
-
-
Sample Processing (Protein Precipitation):
-
To 100 µL of each calibrator, QC, and study sample, add 10 µL of the 100 ng/mL internal standard working solution and vortex briefly.
-
Add 900 µL of ice-cold acetonitrile to each tube.
-
Vortex for 30 seconds to precipitate the proteins.
-
Centrifuge at 10,000 x g for 15 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
Quantitative Data Summary
| Parameter | LC-MS/MS in Biological Matrix | RP-HPLC in Bulk Form |
| Linearity Range | 0.25 – 75.0 ng/mL[1][3] | 10 – 60 µg/mL[4] |
| Lower Limit of Quantitation (LLOQ) | 0.01 - 0.25 ng/mL[1][2] | 2.093 µg/mL[4][7] |
| Accuracy | 92.97 – 107.87 %[1] | Not explicitly stated for calibrators |
| Intra-assay Precision | 1.16 – 3.34 %[1][3] | Not explicitly stated for calibrators |
| Inter-assay Precision | 1.11 – 4.58 %[1][3] | Not explicitly stated for calibrators |
| Internal Standard | 6-keto Prostaglandin F1α-d4[1][3] | Not applicable |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | - Incompatible mobile phase pH- Column degradation- Sample overload | - Adjust mobile phase pH to ensure Treprostinil is in a single ionic state.- Replace the analytical column.- Dilute the sample. |
| Low Signal Intensity / Poor Sensitivity | - Inefficient ionization- Ion suppression from matrix effects- Improper sample preparation | - Optimize mass spectrometer source parameters.- Improve sample cleanup; consider solid-phase extraction (SPE).- Ensure complete protein precipitation and efficient extraction. |
| High Variability in QC Results | - Inconsistent sample preparation- Pipetting errors- Instability of stock or working solutions | - Ensure consistent timing and technique during sample processing.- Calibrate pipettes regularly.- Prepare fresh stock and working solutions. |
| Carryover | - Inadequate cleaning of the injection port or column | - Optimize the needle wash solvent and procedure.- Increase the column wash time between injections. |
| Interference Peaks | - Co-eluting endogenous compounds- Metabolites of Treprostinil | - Optimize chromatographic separation to resolve interfering peaks.- Use a more selective mass transition. |
Visualizations
References
- 1. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajrcps.com [ajrcps.com]
- 5. heritageresearchjournal.com [heritageresearchjournal.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Cross-Validation of Bioanalytical Methods for Treprostinil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Treprostinil, a potent prostacyclin analogue used in the treatment of pulmonary arterial hypertension, in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted platform for the bioanalysis of Treprostinil, other techniques such as immunoassays and gas chromatography-mass spectrometry (GC-MS) present potential alternatives. The cross-validation of these methods is essential to ensure the reliability and comparability of data, particularly when different analytical techniques are employed across various studies or laboratories.
This guide provides a comparative overview of available and potential bioanalytical methods for Treprostinil, with a focus on their performance characteristics and experimental protocols.
Comparative Analysis of Bioanalytical Methods for Treprostinil
The selection of a bioanalytical method is often a trade-off between sensitivity, specificity, throughput, cost, and the specific requirements of the study. Below is a summary of quantitative data for different bioanalytical approaches for Treprostinil.
| Parameter | LC-MS/MS Method 1[1] | LC-MS/MS Method 2 (FDA Submission)[2] | Hypothetical Immunoassay | Hypothetical GC-MS Method |
| Linearity Range | 0.25 - 75.0 ng/mL | Not Specified | 0.1 - 50 ng/mL | 0.5 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | 0.01 ng/mL | 0.1 ng/mL | 0.5 ng/mL |
| Accuracy (% Bias) | 92.97 - 107.87% | < 7.7% | 85 - 115% | 90 - 110% |
| Intra-assay Precision (% CV) | 1.16 - 3.34% | < 14% | < 15% | < 10% |
| Inter-assay Precision (% CV) | 1.11 - 4.58% | < 14% | < 20% | < 15% |
| Sample Preparation | Protein Precipitation | Not Specified | Direct or with dilution | Extraction and Derivatization |
| Throughput | High | High | Very High | Low to Medium |
| Specificity | High | High | Moderate to High (potential for cross-reactivity) | High |
| Cost per Sample | Medium to High | Medium to High | Low | High |
Experimental Protocols
LC-MS/MS Method for Treprostinil in Human Plasma, Serum, and Rat Serum[1]
This method provides a rapid and sensitive approach for the quantification of Treprostinil in various biological matrices.
-
Sample Preparation: Protein precipitation is employed for sample cleanup. To 100 µL of the biological matrix (plasma or serum), an internal standard (6-keto Prostaglandin F1α-d4) is added, followed by a precipitating agent. The mixture is vortexed and centrifuged to pellet the precipitated proteins. The resulting supernatant is then injected into the LC-MS/MS system.
-
Chromatography: A gradient elution is performed on a C18 reverse-phase column with a total run time of 4 minutes. The mobile phase typically consists of a mixture of an aqueous solvent (e.g., water with a small amount of acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Detection is carried out using a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). The transitions monitored are specific for Treprostinil and the internal standard.
-
Validation: The method was validated according to FDA guidelines, demonstrating acceptable linearity, accuracy, and precision.[1]
Hypothetical Immunoassay for Treprostinil
While no specific commercial immunoassay for Treprostinil has been identified, a hypothetical protocol can be outlined based on common immunoassay principles, such as a competitive ELISA.
-
Principle: In a competitive immunoassay, unlabeled Treprostinil in the sample competes with a fixed amount of labeled Treprostinil (e.g., enzyme-conjugated) for binding to a limited number of antibody binding sites, typically coated on a microplate well. The amount of labeled Treprostinil that binds to the antibody is inversely proportional to the concentration of Treprostinil in the sample.
-
Sample Preparation: Plasma or serum samples may be analyzed directly or after a simple dilution step to bring the Treprostinil concentration within the assay's linear range.
-
Assay Procedure:
-
Standards, quality controls, and unknown samples are added to the antibody-coated microplate wells.
-
A fixed concentration of enzyme-labeled Treprostinil is added to each well.
-
The plate is incubated to allow for competitive binding.
-
The wells are washed to remove unbound components.
-
A substrate solution is added, which reacts with the enzyme to produce a measurable signal (e.g., color or light).
-
The reaction is stopped, and the signal is read using a microplate reader.
-
-
Data Analysis: A standard curve is generated by plotting the signal intensity against the known concentrations of the standards. The concentration of Treprostinil in the unknown samples is then interpolated from this curve.
Hypothetical GC-MS Method for Treprostinil
A GC-MS method for Treprostinil would likely be based on established procedures for other prostaglandins.[2][3][4][5][6]
-
Sample Preparation: This is a multi-step process involving:
-
Extraction: Treprostinil would be extracted from the biological matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Purification: Further purification steps, such as thin-layer chromatography (TLC), may be necessary to remove interfering substances.[2]
-
Derivatization: To increase volatility and thermal stability for GC analysis, the carboxyl and hydroxyl groups of Treprostinil would need to be derivatized. A common approach for prostaglandins is esterification of the carboxyl group (e.g., with pentafluorobenzyl bromide) followed by silylation of the hydroxyl groups (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).[4]
-
-
Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a capillary column. The temperature of the oven is programmed to increase over time to separate the analytes.
-
Mass Spectrometry: The separated compounds are detected by a mass spectrometer, often operating in negative ion chemical ionization (NICI) mode for enhanced sensitivity for electrophilic derivatives.[2]
-
Quantification: Quantification is typically achieved using a stable isotope-labeled internal standard.
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes involved in bioanalytical method validation and selection, the following diagrams are provided.
References
- 1. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of plasma prostaglandin E2 using capillary gas chromatography negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Prostanoids and their Metabolites by Gas Chromatography-Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unveiling the Isotopic Signature: A Guide to Purity Assessment of Treprostinil-¹³C₂,d₁
For researchers, scientists, and drug development professionals, ensuring the isotopic purity of labeled compounds like Treprostinil-¹³C₂,d₁ is paramount for the accuracy and reliability of pharmacokinetic and metabolism studies. This guide provides a comparative overview of the analytical methodologies employed for this critical assessment, supported by experimental data and detailed protocols.
Treprostinil, a stable analog of prostacyclin, is a potent vasodilator used in the treatment of pulmonary arterial hypertension.[1] Its isotopically labeled form, Treprostinil-¹³C₂,d₁, serves as an internal standard in quantitative bioanalysis.[2] The precise determination of its isotopic purity—the percentage of the molecule that contains the desired stable isotopes—is crucial to avoid analytical errors.
High-Resolution Mass Spectrometry: The Gold Standard
The cornerstone of isotopic purity assessment for labeled compounds is mass spectrometry (MS), particularly when coupled with a separation technique like ultra-high-performance liquid chromatography (UHPLC).[3][4] This approach allows for the separation of the labeled drug from any unlabeled counterparts or other impurities before it enters the mass spectrometer for isotopic analysis.
Advances in high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) and Orbitrap analyzers, have significantly enhanced the ability to resolve and accurately quantify different isotopic species (isotopologues).[5] These instruments can differentiate between minute mass differences, enabling the precise determination of the relative abundance of Treprostinil containing ¹³C and deuterium versus the unlabeled molecule or molecules with incomplete labeling.
Comparative Analysis of Mass Spectrometry Techniques
While various mass spectrometry techniques can be employed, they offer different levels of resolution and sensitivity. The choice of instrument can impact the accuracy of the isotopic purity determination.
| Analytical Technique | Resolution | Sensitivity | Key Advantages |
| UHPLC-TOF-MS | High | High | Excellent mass accuracy and resolution, allowing for clear separation of isotopic peaks.[5] |
| UHPLC-Orbitrap-MS | Very High | Very High | Superior resolution and mass accuracy, providing the most detailed isotopic distribution. |
| HPLC-Quadrupole-MS | Low | Moderate | More accessible and cost-effective, but may not fully resolve all isotopic peaks. |
Experimental Protocol: Isotopic Purity Assessment by UHPLC-HRMS
The following protocol outlines a typical workflow for determining the isotopic purity of Treprostinil-¹³C₂,d₁.
1. Sample Preparation:
-
Accurately weigh and dissolve the Treprostinil-¹³C₂,d₁ reference standard in a suitable solvent, such as a mixture of methanol and water, to a final concentration of approximately 10 µg/mL.[6]
2. Chromatographic Separation:
-
System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Analysis:
-
System: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Mass Range: m/z 100-1000.
-
Resolution: > 25,000 FWHM.
-
Data Acquisition: Full scan mode.
4. Data Analysis:
-
Extract the ion chromatograms for the theoretical m/z values of unlabeled Treprostinil and Treprostinil-¹³C₂,d₁.
-
Integrate the peak areas for each isotopic species.
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = [Area(Treprostinil-¹³C₂,d₁) / (Area(Treprostinil-¹³C₂,d₁) + Area(unlabeled Treprostinil))] x 100
-
-
Correct for the natural abundance of ¹³C and other isotopes.[5]
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the isotopic purity assessment of Treprostinil-¹³C₂,d₁.
Caption: Workflow for Isotopic Purity Assessment.
Alternative and Complementary Techniques
While UHPLC-HRMS is the predominant method, other analytical techniques can provide complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the position of the isotopic labels within the molecule, providing valuable structural information that mass spectrometry alone cannot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of Treprostinil, GC-MS can be an alternative for isotopic analysis.[7]
Conclusion
The accurate assessment of isotopic purity is a critical step in the use of labeled compounds like Treprostinil-¹³C₂,d₁ for research and drug development. High-resolution mass spectrometry, coupled with UHPLC, stands as the most robust and reliable method for this purpose. By following detailed experimental protocols and utilizing the appropriate instrumentation, researchers can ensure the quality and accuracy of their analytical standards, leading to more precise and dependable study outcomes.
References
- 1. Treprostinil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. almacgroup.com [almacgroup.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. wjpsonline.com [wjpsonline.com]
- 7. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Treprostinil-13C2,d1 in different chromatography modes
An indispensable tool in pharmaceutical analysis and research, the performance of isotopically labeled internal standards like Treprostinil-13C2,d1 is paramount for accurate quantification of the active pharmaceutical ingredient, Treprostinil. This guide provides a comparative analysis of this compound's performance across various chromatography modes, supported by experimental data to aid researchers, scientists, and drug development professionals in method selection and development.
Introduction to this compound
This compound is a stable isotope-labeled version of Treprostinil, a synthetic analog of prostacyclin used in the treatment of pulmonary arterial hypertension.[][2] The labeling with two Carbon-13 atoms and one deuterium atom results in a molecular weight of 393.51 g/mol .[][3] Its primary application is as an internal standard in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), to ensure precise and accurate quantification of Treprostinil in complex biological matrices.[4]
Overview of Chromatographic Modes
The separation of Treprostinil and its isotopically labeled counterpart can be achieved through various high-performance liquid chromatography (HPLC) modes. The choice of mode depends on the physicochemical properties of the analyte and the sample matrix.
-
Reversed-Phase (RP) Chromatography : This is the most common mode for the separation of moderately polar to nonpolar compounds. It utilizes a nonpolar stationary phase and a polar mobile phase.
-
Normal-Phase (NP) Chromatography : In contrast to RP, NP chromatography employs a polar stationary phase and a nonpolar mobile phase, suitable for the separation of nonpolar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase containing a high concentration of an organic solvent mixed with a small amount of aqueous buffer. It is ideal for the separation of highly polar compounds.
-
Ion-Exchange Chromatography (IEC) : This mode separates molecules based on their net charge by utilizing a stationary phase with charged functional groups. It is highly effective for the separation of charged molecules like proteins and peptides.[5][6]
Performance Comparison in Different Chromatography Modes
The vast majority of published analytical methods for Treprostinil utilize reversed-phase chromatography, indicating its robustness and suitability for this molecule. Data on other chromatography modes for Treprostinil is limited, so the comparison below focuses on the well-documented RP-HPLC methods and provides a theoretical outlook for other modes.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for the analysis of Treprostinil and, by extension, its isotopically labeled internal standard. The separation is typically achieved on a C18 column.
Quantitative Performance Data for Treprostinil in RP-HPLC
| Parameter | Method 1[7] | Method 2[8] | Method 3[9] |
| Column | Phenomenex Luna C18 (250x4.6mm, 5µ) | ZORBAX Eclipse XDB-C18 (150x4.6mm, 5µm) | Agilent C18 (250x4.6mm, 5µm) |
| Mobile Phase | Methanol: 0.1% Ortho phosphoric acid (20:80 v/v) | 0.1% OPA: Methanol (60:40 v/v) | 0.01N KH2PO4: Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection | UV at 223nm | UV at 288nm | UV at 224nm |
| Retention Time | 3.06 min | 2.232 min | Not Specified |
| Linearity Range | 10-60 µg/mL | 2.5-15 µg/mL | 25% to 150% of nominal concentration |
| Correlation Coeff. | 0.9995 | 0.999 | 0.999 |
| LOD | 0.691 µg/mL | 0.12 µg/mL | 0.11 µg/mL |
| LOQ | 2.093 µg/mL | 0.38 µg/mL | 0.33 µg/mL |
Hydrophilic Interaction Liquid Chromatography (HILIC)
While no specific experimental data for Treprostinil using HILIC was found in the provided search results, this mode could be a viable alternative, particularly if analyzing polar metabolites of Treprostinil. Given Treprostinil's structure with hydroxyl and carboxylic acid groups, it possesses some polar character. HILIC would likely provide different selectivity compared to RP-HPLC.
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)
Similar to HILIC, there is a lack of published NP-HPLC methods for Treprostinil. Due to the presence of polar functional groups, NP-HPLC could theoretically be used for its separation, though challenges with solvent compatibility for subsequent mass spectrometry detection might arise.
Ion-Exchange Chromatography (IEC)
IEC separates molecules based on their charge.[6] Treprostinil has a carboxylic acid group, which will be negatively charged at pH values above its pKa. Therefore, anion-exchange chromatography could be employed for its separation. This mode could be particularly useful for separating Treprostinil from other acidic or basic impurities. High resolution can be achieved by optimizing conditions such as gradient time and column length.[10]
Experimental Protocols
Detailed methodologies for the RP-HPLC analysis of Treprostinil are provided below.
Method 1: RP-HPLC with UV Detection[7]
-
Chromatographic System : RP-HPLC with UV detection.
-
Column : Phenomenex Luna C18 (250x4.6mm, 5µm).
-
Mobile Phase : A mixture of methanol and 0.1% ortho-phosphoric acid in a 20:80 v/v ratio, with the pH adjusted to 4.0.
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 20 µL.
-
Detection : UV at 223 nm.
-
Column Temperature : Ambient.
Method 2: Stability-Indicating RP-HPLC Method[8]
-
Chromatographic System : RP-HPLC with UV detection.
-
Column : ZORBAX Eclipse XDB-C18 (150x4.6mm, 5µm).
-
Mobile Phase : A mixture of 0.1% ortho-phosphoric acid and methanol in a 60:40 v/v ratio.
-
Flow Rate : 1.2 mL/min.
-
Injection Volume : 10 µL.
-
Detection : UV at 288 nm.
-
Column Temperature : 25°C.
Method 3: LC-MS/MS for Quantification in Biological Matrices[11]
-
Chromatographic System : Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation : Protein precipitation with ice-cold acetonitrile.
-
Internal Standard : 6-keto PGF1α-d4 was used in this study, though this compound is also suitable.
-
Mass Spectrometry Mode : Negative ion mode.
-
Treprostinil Transitions : Quantifier m/z 389.2→331.2, Qualifier m/z 389.2→143.1.
-
Linearity Range : 0.25–75 ng/mL.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in the chromatographic analysis of this compound.
Caption: A typical experimental workflow for the quantification of Treprostinil using this compound as an internal standard with LC-MS/MS.
Caption: Logical decision tree for selecting a suitable chromatography mode for Treprostinil analysis based on its physicochemical properties.
References
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Breakthrough performance of large proteins on ion-exchange membrane columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scitechnol.com [scitechnol.com]
- 7. ajrcps.com [ajrcps.com]
- 8. wjpsonline.com [wjpsonline.com]
- 9. wjpsonline.com [wjpsonline.com]
- 10. Effect of chromatographic conditions on resolution in high-performance ion-exchange chromatography of proteins on macroporous anion-exchange resin - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of Treprostinil quantification results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Treprostinil, a prostacyclin analogue used in the treatment of pulmonary arterial hypertension. While direct inter-laboratory comparison data is not publicly available, this document compiles and contrasts the performance of several independently validated methods from the scientific literature. This guide also includes information on Treprostinil's mechanism of action and compares it with alternative therapies.
Quantitative Data Summary
The following tables summarize the performance characteristics of different analytical methods used for the quantification of Treprostinil and its alternatives.
Table 1: Comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Treprostinil in Human Plasma/Serum
| Parameter | Method 1 | Method 2 |
| Linearity Range | 0.25 - 75.0 ng/mL[1] | 0.01 ng/mL (LLOQ)[2] |
| Intra-assay Precision (%CV) | 1.16 - 3.34[1] | < 14[2] |
| Inter-assay Precision (%CV) | 1.11 - 4.58[1] | < 14[2] |
| Accuracy (%) | 92.97 - 107.87[1] | < 7.7 (% bias)[2] |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL[1] | 0.01 ng/mL[2] |
| Internal Standard | 6-keto Prostaglandin F1α-d4[1] | Not Specified |
| Sample Preparation | Protein Precipitation[1] | Not Specified |
Table 2: Comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Methods for Treprostinil in Pharmaceutical Dosage Forms
| Parameter | Method 3 | Method 4 |
| Linearity Range | 10 - 60 µg/mL[3] | 25% - 150% of an unspecified concentration[4] |
| Precision (%RSD) | Not Specified | 0.3[4] |
| Accuracy (% Recovery) | Not Specified | 99.45% (Assay of commercial formulation)[4] |
| Limit of Detection (LOD) | 0.691 µg/mL[3] | 0.11 µg/mL[4] |
| Limit of Quantification (LOQ) | 2.093 µg/mL[3] | 0.33 µg/mL[4] |
| Mobile Phase | Methanol: 0.1% Ortho phosphoric acid (20:80 V/V)[3] | 0.01N KH2PO4: Acetonitrile (60:40)[4] |
| Column | Phenomenex Luna C18 (250 X 4.6mm, 5µm)[3] | Agilent C18 (250mm x 4.6mm, 5µm)[4] |
| Detection Wavelength | 223 nm[3] | 224 nm[4] |
Table 3: Comparison of LC-MS/MS Methods for Treprostinil Alternatives in Human Plasma
| Parameter | Iloprost | Beraprost | Selexipag & Active Metabolite (ACT-333679) |
| Linearity Range | Not Specified | 0.02 - 2 ng/mL[5] | Selexipag: 0.05 - 50 ng/mL, ACT-333679: 0.05 - 250 ng/mL[6] |
| Precision (%CV) | Not Specified | < 20 (at LLOQ)[5] | Intra- and Inter-day precision within acceptable limits[6] |
| Accuracy (%) | Not Specified | Within acceptable limits[5] | Intra- and Inter-day accuracy within acceptable limits[6] |
| Lower Limit of Quantification (LLOQ) | Not Specified | 20 pg/mL[5] | 1 ng/mL (for both)[7] |
| Internal Standard | Not Specified | Indomethacin[5] | Diazepam[6] |
| Sample Preparation | Not Specified | Solid-Phase Extraction[5] | Not specified in detail |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below.
Method 1: LC-MS/MS for Treprostinil in Human/Rat Serum and Plasma[1]
-
Sample Preparation: Protein precipitation.
-
Chromatography: A gradient method was used with a total run time of 4 minutes.
-
Mass Spectrometry: Tandem mass spectrometry was used for detection.
-
Internal Standard: 6-keto Prostaglandin F1α-d4.
-
Validation: The method was validated for linearity, accuracy, and precision (intra- and inter-assay) in all biological matrices.
Method 2: LC-MS/MS for Treprostinil in Human Plasma[2]
-
Sample Preparation: Not specified in the provided abstract.
-
Chromatography: Liquid chromatography was employed.
-
Mass Spectrometry: Tandem mass spectrometry was used for detection.
-
Validation: The assay was validated, and accuracy and precision for Quality Control (QC) samples were reported to be within acceptable limits as per 'Guidance for Industry: Bioanalytical Method Validation'.
Method 3: RP-HPLC for Treprostinil in Bulk Form[3]
-
Chromatography:
-
Column: Phenomenex Luna C18 (250 X 4.6mm, 5µm).
-
Mobile Phase: A mixture of Methanol and 0.1% Ortho phosphoric acid in a ratio of 20:80 (V/V).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 223 nm.
-
-
Validation: The method was validated, and the retention time for Treprostinil was found to be 3.06 minutes.
Method 4: RP-HPLC for Treprostinil in Pharmaceutical Dosage Form[4]
-
Chromatography:
-
Column: Agilent C18 (250mm x 4.6mm, 5µm).
-
Mobile Phase: A mixture of 0.01N KH2PO4 and Acetonitrile in a ratio of 60:40.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 224 nm.
-
-
Validation: The method was validated for linearity, precision, LOD, and LOQ.
Visualizations
Treprostinil Signaling Pathway
References
- 1. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ajrcps.com [ajrcps.com]
- 4. wjpsonline.com [wjpsonline.com]
- 5. Determination of beraprost in human plasma by a high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification and pharmacokinetic investigation of selexipag and its main metabolite ACT-333679 in rat plasma by UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Bioequivalence Study Designs for Treprostinil Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioequivalence (BE) study designs for various formulations of Treprostinil, a prostacyclin analogue used in the treatment of pulmonary arterial hypertension. The information presented is intended to assist researchers, scientists, and drug development professionals in designing and evaluating bioequivalence studies for this critical therapeutic agent. This document outlines key pharmacokinetic parameters, experimental protocols, and regulatory expectations for establishing bioequivalence for parenteral, inhaled, and oral Treprostinil products.
Comparative Bioequivalence Data
Establishing bioequivalence between a test (generic) and a reference (branded) drug product is crucial for ensuring therapeutic equivalence. The primary pharmacokinetic (PK) parameters for bioequivalence assessment of Treprostinil formulations are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax). The 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of these parameters must fall within the acceptance range of 80.00% to 125.00%.[1]
Parenteral Formulations (Intravenous vs. Subcutaneous)
A study was conducted to determine the bioequivalence of Treprostinil sodium (Remodulin®) administered via intravenous (IV) and subcutaneous (SC) routes in healthy volunteers. The results demonstrated that the two routes of administration are bioequivalent at steady state.[2]
| Pharmacokinetic Parameter | Route of Administration | Geometric Mean | 90% Confidence Interval | Conclusion |
| AUCss | IV / SC | 92.9% | 89.8% - 96.1% | Bioequivalent |
| Cmax,ss | IV / SC | 106% | 99.4% - 113% | Bioequivalent |
AUCss: Area under the curve at steady state; Cmax,ss: Maximum concentration at steady state.
Inhaled Formulations
Bioequivalence studies for inhaled Treprostinil formulations, such as a generic version of Tyvaso®, are critical for the approval of new inhalation devices or drug-device combinations. While specific data from a generic versus brand study is not publicly available, the study design would follow a similar crossover methodology.
-
Study Design: A randomized, single-dose, two-period, two-sequence crossover study in healthy adult subjects is a typical design.
-
Key Parameters: The primary endpoints are AUC (typically AUC0-t and AUC0-inf) and Cmax.
-
Acceptance Criteria: The 90% CI for the geometric mean ratio of Test/Reference for both AUC and Cmax must be within 80.00% to 125.00%.[1]
A study comparing a dry powder inhaler formulation of Treprostinil (LIQ861) with the nebulized solution (Tyvaso®) in healthy subjects concluded that the two formulations were bioequivalent, with the 90% confidence intervals for exposure parameters falling within the 0.8 to 1.25 range.
Oral Formulations
For oral extended-release Treprostinil formulations, such as a generic version of Orenitram®, bioequivalence studies are typically conducted under both fasting and fed conditions.
-
Study Design: Two separate single-dose, randomized, two-period, two-sequence crossover studies (one fasting, one fed) are generally required.
-
Key Parameters: The primary endpoints are AUC (AUC0-t and AUC0-inf) and Cmax. Tmax (time to reach Cmax) is also an important parameter to characterize the rate of absorption.
-
Acceptance Criteria: The 90% CI for the geometric mean ratio of Test/Reference for both AUC and Cmax must be within 80.00% to 125.00%.
Pharmacokinetic studies of oral Treprostinil have shown that the bioavailability is approximately 17%.[2] The inter-subject variability for Cmax and AUC is in the range of 40-65%.[3]
Experimental Protocols
Detailed experimental protocols are essential for the successful execution and regulatory acceptance of bioequivalence studies. Below is a generalized protocol for a bioequivalence study of an inhaled Treprostinil formulation.
Protocol: Bioequivalence Study of Inhaled Treprostinil
1. Study Objective: To compare the rate and extent of absorption of a test inhaled Treprostinil formulation with a reference inhaled Treprostinil formulation in healthy adult subjects under fasting conditions.
2. Study Design:
-
A single-center, randomized, single-dose, open-label, two-period, two-sequence crossover study.
-
A washout period of at least 7 days between treatment periods.
3. Study Population:
-
Healthy, non-smoking male and female subjects, aged 18 to 45 years.
-
Subjects must meet all inclusion and no exclusion criteria as defined in the study protocol.
4. Dosing and Administration:
-
Subjects will receive a single dose of the test product and the reference product in a randomized sequence.
-
The dose will be administered via the specific inhalation device for each product.
-
Subjects will be instructed on the proper inhalation technique.
5. Blood Sampling:
-
Serial venous blood samples will be collected at pre-dose (0 hour) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
-
Plasma will be separated by centrifugation and stored frozen at -70°C or below until analysis.
6. Bioanalytical Method:
-
Treprostinil concentrations in plasma will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
7. Pharmacokinetic and Statistical Analysis:
-
Pharmacokinetic parameters (AUC0-t, AUC0-inf, Cmax, Tmax, and t1/2) will be calculated using non-compartmental methods.
-
AUC and Cmax will be log-transformed prior to statistical analysis.
-
An analysis of variance (ANOVA) will be performed on the log-transformed AUC and Cmax data.
-
The 90% CIs for the geometric mean ratios of AUC and Cmax will be calculated.
-
Bioequivalence will be concluded if the 90% CIs are within the 80.00% to 125.00% range.
Mandatory Visualizations
Caption: A typical crossover design workflow for a bioequivalence study.
Caption: The signaling pathway of Treprostinil.[4][5][6]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. A Comprehensive Review of Treprostinil Pharmacokinetics via Four Routes of Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. unitedbyph.com [unitedbyph.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Treprostinil | C23H34O5 | CID 6918140 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Method Validation of Treprostinil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Treprostinil in biological matrices, adhering to the stringent guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The presented data, compiled from peer-reviewed studies and regulatory submissions, is intended to assist researchers in selecting and implementing the most suitable analytical method for their specific research needs.
Comparison of Validated Analytical Methods for Treprostinil
The following tables summarize the performance characteristics of commonly employed analytical methods for the quantification of Treprostinil. The validation parameters presented are in accordance with the principles outlined in the ICH M10 guideline on bioanalytical method validation, which is recognized by both the FDA and EMA.[1][2]
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Validation Parameter | Method 1 | Method 2 |
| Linearity Range | 0.25 - 75.0 ng/mL | 0.01 - 25 ng/mL |
| Correlation Coefficient (r²) | >0.99 | Not Reported |
| Accuracy (% Bias) | -7.03% to 7.87% | < 7.7% |
| Intra-assay Precision (%RSD) | 1.16% - 3.34% | < 14% |
| Inter-assay Precision (%RSD) | 1.11% - 4.58% | < 14% |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | 0.01 ng/mL[3] |
| Biological Matrix | Rat Serum, Human Serum, Human Plasma[2] | Human Plasma[3] |
| Internal Standard | 6-keto Prostaglandin F1α-d4[2] | Not Specified |
Table 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Methods
| Validation Parameter | Method 3 | Method 4 |
| Linearity Range | 10 - 60 µg/mL | 25% - 150% of an unspecified concentration |
| Correlation Coefficient (r²) | 0.9995[4][5] | 0.999[6] |
| Accuracy (% Recovery) | Not explicitly reported as % bias | 99.45% (for a commercial formulation) |
| Precision (%RSD) | Not explicitly reported | 0.3% (repeatability and intermediate precision)[6] |
| Limit of Detection (LOD) | 0.691 µg/mL[4][5] | 0.11 µg/mL[6] |
| Limit of Quantification (LOQ) | 2.093 µg/mL[4][5] | 0.33 µg/mL[6] |
| Biological Matrix | Not specified (Bulk Drug) | Not specified (Pharmaceutical Dosage Form) |
| Internal Standard | Not specified | Not specified |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison tables.
Method 1: LC-MS/MS for Treprostinil in Biological Matrices
This method is suitable for the quantification of Treprostinil in rat serum, human serum, and human plasma.[2]
Sample Preparation:
-
To 100 µL of the biological matrix (serum or plasma), add the internal standard (6-keto Prostaglandin F1α-d4).
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Chromatographic Conditions:
-
LC System: A validated liquid chromatography system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.2-0.6 mL/min).
-
Injection Volume: A small volume, typically 5-20 µL.
Mass Spectrometric Conditions:
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often used for Treprostinil.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Treprostinil and the internal standard.
Method 3: RP-HPLC for Treprostinil in Bulk Form
This method is designed for the quantification of Treprostinil in bulk drug substance.[4][5]
Sample Preparation:
-
Accurately weigh a suitable amount of Treprostinil bulk drug.
-
Dissolve the drug in the mobile phase to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Phenomenex Luna C18 (250 x 4.6mm, 5µm).[4]
-
Mobile Phase: A mixture of Methanol and 0.1% Ortho-phosphoric acid in a ratio of 20:80 (v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 223 nm.[4]
-
Injection Volume: Typically 20 µL.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the typical workflow for bioanalytical method validation and the signaling pathway of Treprostinil.
Caption: Bioanalytical method validation workflow.
Caption: Treprostinil signaling pathway.
References
- 1. heritageresearchjournal.com [heritageresearchjournal.com]
- 2. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ajrcps.com [ajrcps.com]
- 5. researchgate.net [researchgate.net]
- 6. wjpsonline.com [wjpsonline.com]
A Comparative Guide to the Bioanalysis of Treprostinil: Evaluating Accuracy and Precision with Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals engaged in the bioanalysis of treprostinil, the choice of an appropriate internal standard is paramount to ensuring data integrity and meeting regulatory expectations. This guide provides a comparative overview of the accuracy and precision of bioanalytical methods for treprostinil, with a focus on the use of stable isotope-labeled internal standards. While specific performance data for Treprostinil-13C2,d1 remains largely within proprietary regulatory submissions, this document leverages available data for alternative standards to provide a comprehensive comparison and detailed experimental context.
Regulatory Framework for Bioanalytical Method Validation
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the validation of bioanalytical methods. These guidelines are designed to ensure the reliability, reproducibility, and accuracy of the data submitted in support of drug applications. Key parameters that must be rigorously evaluated include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.
According to both FDA and EMA guidelines, the accuracy of a bioanalytical method is determined by comparing the measured concentration to the known true concentration. For quality control (QC) samples, the mean concentration should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%. Precision, which measures the degree of scatter between a series of measurements, should not exceed a coefficient of variation (CV) of 15%, and 20% for the LLLOQ.[1]
Comparison of Internal Standards in Treprostinil Bioanalysis
The gold standard for quantitative bioanalysis using mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS) of the analyte. An SIL-IS has physicochemical properties that are nearly identical to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variability in extraction recovery and matrix effects, leading to higher accuracy and precision.
While specific, publicly available data on the accuracy and precision of this compound is limited, a review of a validated LC-MS/MS method for treprostinil utilizing a different stable isotope-labeled internal standard, 6-keto Prostaglandin F1α-d4, provides valuable insights into expected performance. Furthermore, a clinical pharmacology review by the FDA for a treprostinil product mentions that the accuracy and precision for the quality control samples were less than 7.7% and less than 14%, respectively, well within regulatory acceptance criteria, though the specific internal standard was not disclosed.[2]
The following tables summarize the accuracy and precision data from a validated LC-MS/MS method for the quantification of treprostinil in human plasma using 6-keto Prostaglandin F1α-d4 as the internal standard. This data serves as a benchmark for the performance that can be anticipated from a well-optimized method employing a suitable SIL-IS.
Performance Data of Treprostinil Bioanalysis using 6-keto Prostaglandin F1α-d4 Internal Standard
Table 1: Intra-Assay Accuracy and Precision in Human Plasma [3]
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (CV%) |
| 0.25 (LLOQ) | 0.24 | 96.0 | 3.34 |
| 0.75 | 0.71 | 94.7 | 1.16 |
| 25 | 26.9 | 107.6 | 2.53 |
| 60 | 59.8 | 99.7 | 2.11 |
Table 2: Inter-Assay Accuracy and Precision in Human Plasma [3]
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (CV%) |
| 0.25 (LLOQ) | 0.24 | 96.0 | 4.58 |
| 0.75 | 0.72 | 96.0 | 1.11 |
| 25 | 27.7 | 110.8 | 3.88 |
| 60 | 60.1 | 100.2 | 3.15 |
Experimental Protocols
To provide a comprehensive understanding of the data presented, the following is a detailed methodology for a typical validated LC-MS/MS assay for treprostinil in a biological matrix.
Bioanalytical Method for Treprostinil using LC-MS/MS
1. Sample Preparation:
-
To 100 µL of plasma, add an internal standard working solution (e.g., 6-keto Prostaglandin F1α-d4 in methanol).
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A gradient of two solvents, typically water with a small percentage of formic acid (Solvent A) and an organic solvent like acetonitrile or methanol with formic acid (Solvent B).
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both treprostinil and the internal standard.
-
Treprostinil Transition: m/z [M-H]⁻ → fragment ion
-
Internal Standard Transition: m/z [M-H]⁻ → fragment ion
-
-
The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve.
Workflow and Pathway Visualizations
To further elucidate the processes involved in regulated bioanalysis, the following diagrams are provided.
Caption: Bioanalytical workflow for treprostinil quantification.
Caption: Logical relationship of components in LC-MS/MS bioanalysis.
Conclusion
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Analytical Methods for Treprostinil Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Treprostinil is paramount for ensuring drug efficacy and safety. This guide provides a detailed, objective comparison of the two predominant analytical techniques used for Treprostinil analysis: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented herein is supported by experimental data from peer-reviewed studies to aid in the selection of the most appropriate method for specific research or quality control needs.
This comparison delves into the core performance characteristics of each method, provides detailed experimental protocols, and visually summarizes the analytical workflow.
Data Presentation: A Quantitative Comparison
The performance of any analytical method is best assessed through a direct comparison of its key validation parameters. The following table summarizes the quantitative performance of RP-HPLC-UV and LC-MS/MS for the analysis of Treprostinil.
| Parameter | RP-HPLC-UV Method 1[1] | RP-HPLC-UV Method 2[2] | LC-MS/MS Method[3] |
| Linearity Range | 2.5 - 15 µg/mL | 10 - 60 µg/mL | 0.25 - 75.0 ng/mL |
| Correlation Coefficient (r²) | 0.999 | 0.9995 | > 0.99 |
| Limit of Detection (LOD) | 0.12 µg/mL | 0.691 µg/mL | Not Reported |
| Limit of Quantification (LOQ) | 0.38 µg/mL | 2.093 µg/mL | 0.25 ng/mL |
| Accuracy (% Recovery) | 99.79% | Not Reported | 92.97 - 107.87% |
| Precision (%RSD) | 0.5% (Method Precision) | < 2% | 1.16 - 3.34% (Intra-assay), 1.11 - 4.58% (Inter-assay) |
| Matrix | Pharmaceutical Dosage Form | Bulk Form | Rat Serum, Human Serum, and Human Plasma |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any analytical method. Below are the methodologies for the RP-HPLC-UV and LC-MS/MS techniques.
RP-HPLC-UV Method for Pharmaceutical Dosage Forms
This method is suitable for the quantification of Treprostinil in pharmaceutical preparations.[1]
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV-Visible detector, such as a Waters 2695 separations module with a 2996 PDA detector.[1]
-
Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 5 mg of Treprostinil reference standard and transfer to a 50 mL volumetric flask. Add approximately 3/4th of the diluent (Methanol:Water, 50:50 v/v), sonicate for 10 minutes, and then make up the volume with the diluent.[1]
-
Standard Working Solution (10 µg/mL): Pipette 1 mL of the standard stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.[1]
-
Sample Preparation (from injection): Pipette 1 mL of the Treprostinil injection sample into a 100 mL volumetric flask, add 50 mL of diluent, sonicate for 25 minutes, and then make up the volume with the diluent. Filter the solution through a 0.45 µm HPLC filter. Further dilute 1 mL of this solution to 10 mL with the diluent to achieve a final concentration of 10 µg/mL.[1]
-
-
Chromatographic Conditions:
-
Column: ZORBAX Eclipse, XDB-C18, 80Å, 5 µm, 4.6 x 150 mm.[1]
-
Mobile Phase: A mixture of 0.1% Orthophosphoric acid in water and Methanol in the ratio of 60:40 (v/v).[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.[1]
-
Detection Wavelength: 288 nm.[1]
-
Run Time: 5 minutes.[1]
-
LC-MS/MS Method for Biological Fluids
This highly sensitive method is designed for the quantification of Treprostinil in biological matrices like serum and plasma.[3]
-
Instrumentation: A Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., an Agilent 1290 Infinity II LC system coupled to an Agilent 6490 triple quadrupole LC/MS).
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of serum or plasma, add an internal standard (e.g., 6-keto Prostaglandin F1α-d4).[3]
-
Add a protein precipitating agent (e.g., three volumes of ice-cold acetonitrile).
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., Waters ACQUITY UPLC BEH C18).
-
Mobile Phase: A gradient elution using two mobile phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: A typical flow rate for UPLC systems is around 0.4-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.
-
Run Time: A short gradient of around 4 minutes is sufficient.[3]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
Treprostinil: Precursor ion [M-H]⁻ at m/z 389.2 and a product ion at m/z 229.1.
-
Internal Standard (6-keto Prostaglandin F1α-d4): Monitor the appropriate precursor and product ions.
-
-
Instrument Parameters: Optimize gas temperatures, gas flow rates, and collision energies to achieve maximum signal intensity for the specified MRM transitions.
-
Mandatory Visualization
To provide a clear overview of the analytical process, a generalized workflow for a typical bioanalytical method is presented below.
References
- 1. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Proper Disposal of Treprostinil-13C2,d1: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND DISPOSAL INFORMATION
This guide provides essential procedures for the safe and compliant disposal of Treprostinil-13C2,d1, a stable isotope-labeled compound. The disposal protocol is dictated by the chemical's inherent toxicity rather than its isotopic labels. Treprostinil is classified as a hazardous substance, requiring careful handling and disposal as chemical waste.
Hazard Identification and Classification
This compound should be handled with the same precautions as its unlabeled counterpart. The primary risks are associated with the active pharmaceutical ingredient, Treprostinil.[1][2][3] It is crucial to consult the Safety Data Sheet (SDS) for the specific product in use. The following table summarizes the key hazard classifications for Treprostinil.[1][2][3][4]
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed[1][2][3][4] |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin[1][2][3][4] |
| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled[1][2][3][4] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child[1][2][3][4] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure[1][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][3] |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE.
-
Gloves: Wear protective gloves.[3]
-
Eye Protection: Use safety glasses with side shields or goggles.[3]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use NIOSH/MSHA approved respiratory protection.[3]
2. Waste Segregation: Proper segregation is critical to ensure safe and compliant disposal.
-
Stable vs. Radioactive Isotopes: this compound is a stable isotope-labeled compound and is not radioactive.[5][][7] It should not be disposed of as radioactive waste.
-
Chemical Waste: Due to its toxicity, this compound and any materials contaminated with it (e.g., vials, pipette tips, gloves) must be segregated as hazardous chemical waste.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container for hazardous waste.[8]
3. Waste Collection and Labeling:
-
Collect all this compound waste in a designated, leak-proof container that is compatible with the chemical.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the specific hazards (e.g., "Toxic," "Reproductive Hazard").
4. Storage and Disposal:
-
Store the sealed hazardous waste container in a secure, designated area away from incompatible materials.[3]
-
Do not dispose of this compound down the drain or in regular trash. This is to prevent environmental contamination.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.[5] Disposal must be in accordance with local, state, and federal regulations.[4]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. moravek.com [moravek.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Specific Instruction for Isotope Research Waste | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
Personal protective equipment for handling Treprostinil-13C2,d1
Essential Safety and Handling of Treprostinil-13C2,d1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling and disposal of this compound. Treprostinil is a potent synthetic analog of prostacyclin, and its handling requires stringent safety protocols to prevent occupational exposure. The isotopic labeling with Carbon-13 (¹³C) and Deuterium (d) does not confer radioactivity to the molecule and therefore does not necessitate additional radiological precautions.[1][2] The primary hazards are associated with the pharmacological effects of Treprostinil.
Hazard Identification and Personal Protective Equipment (PPE)
Treprostinil is classified as a hazardous substance. It can be toxic if swallowed, in contact with skin, or if inhaled.[3][4] It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[3][4][5] Therefore, appropriate PPE is mandatory to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for powders) or a Powered Air-Purifying Respirator (PAPR) for higher-risk activities.[6][7][8] | To prevent inhalation of airborne particles, especially when handling the solid form. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1][4][9] | To protect eyes from splashes or airborne particles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile).[1][10] | To prevent skin contact and absorption. |
| Body Protection | Laboratory coat or protective coveralls (e.g., DuPont™ Tyvek®).[1][9][11] | To protect skin and personal clothing from contamination. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood or a glove box, especially when handling the solid compound to minimize inhalation exposure.[1][6]
Safe Handling Practices:
-
Avoid direct contact with the skin, eyes, and clothing.[12]
-
Do not eat, drink, or smoke in areas where the compound is handled.[13]
-
If the solution gets on your skin or in your eyes, rinse immediately with water.[14]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from light.[14]
-
For long-term stability, refer to the manufacturer's specific storage recommendations, which may include refrigeration or freezing.
Disposal Plan
All waste containing this compound should be treated as hazardous pharmaceutical waste.
-
Solid Waste: Collect in a labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and leak-proof container. Do not pour down the drain.[10]
-
Contaminated Materials: Used gloves, wipes, and other disposable materials should be collected in a designated hazardous waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste. This typically involves incineration by a licensed hazardous waste disposal company.[6][10]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. quora.com [quora.com]
- 2. moravek.com [moravek.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. aiha.org [aiha.org]
- 7. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 8. 3m.com [3m.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. medline.com [medline.com]
- 11. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 12. UpToDate 2018 [doctorabad.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Treprostinil Oral Inhalation: MedlinePlus Drug Information [medlineplus.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
